Hexyl crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHUHNWGVUEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066455 | |
| Record name | 2-Butenoic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-92-0, 16930-96-4 | |
| Record name | Hexyl 2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Hexyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl crotonate, also known as hexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, green, and apple-like aroma.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details key physical and chemical data, presents standardized experimental protocols for their determination, and includes a logical workflow for property analysis.
Chemical Identity
-
IUPAC Name: hexyl but-2-enoate[1]
-
Synonyms: Hexyl (E)-crotonate, (E)-2-Butenoic acid hexyl ester, trans-Hexyl crotonate[2][3]
-
Molecular Weight: 170.25 g/mol [1]
-
CAS Registry Number: 19089-92-0, 1617-25-0 (Both numbers are reported for the (E)-isomer)[1][2]
-
Appearance: Colorless to pale yellow clear liquid.[3]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Weight | 170.25 | g/mol | - |
| Boiling Point | 213 - 220 | °C | at 760 mmHg |
| Density | 0.880 - 0.895 | g/cm³ | at 25 °C |
| Refractive Index (nD) | 1.428 - 1.449 | - | at 20 °C |
| Flash Point | 88.89 - 89.4 | °C | Closed Cup |
| Vapor Pressure | 0.146 | mmHg | at 25 °C |
| Water Solubility | 52.1 (estimated) | mg/L | at 25 °C |
| Solubility | Insoluble in water and propylene glycol; Soluble in ethanol and most fixed oils. | - | - |
References for the data can be found in the search results.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of liquid esters such as this compound are provided below.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Fill the Thiele tube with a suitable heat transfer fluid to just above the side arm.
-
Add a few milliliters of this compound to the small test tube.
-
Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the heat transfer fluid level above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube.[5]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] Record this temperature.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the accurate determination of the density of a liquid.[6]
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and bring it to the same temperature in the water bath.
-
Dry the exterior and weigh the filled pycnometer (m₃).
-
The density of this compound (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρwater where ρwater is the density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft lens tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Turn on the refractometer and the light source.
-
Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature (e.g., 20 °C).
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent.[7]
-
Using a dropper, apply a few drops of this compound to the surface of the lower prism.[8]
-
Close the prisms carefully.
-
Look through the eyepiece and adjust the coarse adjustment knob until the field of view is divided into a light and a dark section.
-
Sharpen the boundary line between the light and dark sections using the dispersion correction knob.
-
Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.[8]
-
Read the refractive index value from the scale.
Determination of Solubility
A general procedure to estimate the solubility of an ester in water is as follows:
Apparatus:
-
Test tubes or vials with screw caps
-
Pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Prepare a series of test tubes or vials.
-
To each tube, add a known volume of distilled water (e.g., 10 mL).
-
Add progressively increasing, accurately weighed amounts of this compound to each tube.
-
Seal the tubes and agitate them vigorously using a vortex mixer or shaker for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
After agitation, allow the tubes to stand undisturbed to permit any undissolved ester to separate.
-
Visually inspect the tubes for the presence of a separate phase (undissolved liquid). The solubility lies between the concentration of the highest concentration clear solution and the lowest concentration solution showing phase separation.
-
For a more quantitative determination, the aqueous phase of the saturated solution can be carefully separated and analyzed by a suitable technique (e.g., gas chromatography) to determine the concentration of dissolved this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. chemnet.com [chemnet.com]
- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 4. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
Hexyl crotonate CAS number and molecular structure
An In-depth Technical Guide to Hexyl Crotonate
This technical guide provides a comprehensive overview of this compound, a key compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Core Compound Information
Chemical Identity:
-
Compound Name: this compound
-
Synonyms: (E)-2-Butenoic acid hexyl ester, hexyl (E)-but-2-enoate[1]
-
CAS Number: 1617-25-0[2]
-
Molecular Formula: C₁₀H₁₈O₂[1]
-
Molecular Weight: 170.25 g/mol [1]
Molecular Structure:
This compound is the ester formed from the condensation of crotonic acid and hexanol. The structure features a six-carbon hexyl group attached to the carboxyl group of crotonate. The crotonate moiety contains a double bond between the second and third carbon atoms, predominantly in the trans or (E) configuration, which is more stable.[1]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 213-215 °C (at 760 mmHg) | [2] |
| Flash Point | 88.89 °C (192.00 °F) TCC | [2] |
| Density | 0.885–0.891 g/mL (at 20°C) | [1] |
| Refractive Index | 1.438–1.440 (at 20°C) | [1] |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils.[1] | |
| Vapor Pressure | 0.146 mmHg (at 25 °C) (estimated) | [2] |
| logP (o/w) | 3.973 (estimated) | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and industrially significant method for synthesizing this compound is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1]
Materials:
-
Crotonic acid (1.0 eq)
-
Hexanol (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%) or p-Toluenesulfonic acid (PTSA)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add crotonic acid, hexanol, and toluene.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC). A typical reaction time is 4-5 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Analytical Characterization
Infrared (IR) Spectroscopy:
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The key peaks include:
-
A strong C=O stretching vibration of the ester group around 1710 cm⁻¹.
-
A C=C stretching vibration of the α,β-unsaturated system around 1640 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts (δ) are:
-
~0.9 ppm: A triplet corresponding to the terminal methyl protons of the hexyl group.
-
~4.1–4.3 ppm: A triplet corresponding to the protons of the -OCH₂- group adjacent to the ester oxygen, which are deshielded.[1]
-
The vinylic protons of the crotonate moiety will appear in the region of ~5.8-7.0 ppm, with distinct coupling constants characteristic of the trans configuration.
Signaling Pathways and Experimental Workflows
The synthesis of this compound via Fischer esterification can be represented by the following logical workflow.
Caption: Workflow for the synthesis of this compound.
References
The Enigmatic Presence of Hexyl Crotonate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate, a fatty acid ester with a characteristic fruity and wine-like aroma, is a volatile organic compound (VOC) that contributes to the complex scent profiles of various plants. While not as extensively studied as other esters, its presence is significant in the chemical ecology of certain plant species, potentially playing a role in fruit ripening, defense mechanisms, and pollinator attraction. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing the analytical methodologies for its detection and quantification, and exploring its biosynthetic origins.
Natural Occurrence of this compound
The presence of this compound, also referred to as hexyl 2-butenoate, has been identified in the volatile emissions of several plant species, most notably in fruits. Quantitative data, however, remains limited in the scientific literature. The following table summarizes the available quantitative data for this compound and related hexyl esters in various plant species. The inclusion of related esters provides a broader context for the occurrence of hexyl-derived volatiles.
| Plant Species | Cultivar(s) | Plant Part | Compound | Concentration (% of Total Volatiles) | Reference |
| Apple (Malus domestica) | Golden Delicious, Granny Smith, Red Delicious | Fruit | Hexyl 2-butenoate | 0.1 - 0.5% | [1] |
| Apple (Malus domestica) | Ruixue | Fruit | Hexyl isovalerate | 15.66% (at 180 DAFB) | [2] |
| Strawberry (Fragaria × ananassa) | Carezza | Fruit | Hexyl acetate | 8.11 µg/kg | [3] |
| Guava (Psidium guajava) | Red Suprema | Fruit | Hexyl acetate | Present (odor-active) | [4] |
| Pear (Pyrus communis) | Docteur Jules Guyot | Fruit | Hexyl acetate | Major volatile component | [5] |
DAFB: Days After Full Bloom
Biosynthesis of this compound in Plants
This compound, as a fatty acid ester, is synthesized in plants through the convergence of two major metabolic pathways: the fatty acid synthesis pathway (for the hexyl moiety) and a pathway providing the crotonyl moiety, likely derived from amino acid or carbohydrate metabolism. The final esterification step is catalyzed by alcohol acyltransferases (AATs).
The biosynthesis of the hexyl portion originates from acetyl-CoA in the plastids.[6][7][8] Through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the fatty acid synthase (FAS) complex, a C6 acyl chain (hexanoyl-ACP) is formed.[6][7][8] This is then hydrolyzed and reduced to hexanol.
The crotonyl moiety (from crotonoyl-CoA) is believed to be derived from the metabolism of amino acids like lysine or from the β-oxidation of fatty acids. The precise pathway for crotonoyl-CoA formation in the context of volatile ester biosynthesis is an area of ongoing research.
Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification of hexanol with crotonoyl-CoA to form this compound.[2]
Below is a diagram illustrating a plausible biosynthetic pathway for this compound.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in plant tissues are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[9][10]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from a sample matrix.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: A known weight of the plant material (e.g., fruit pulp, leaves) is placed into a headspace vial. For quantitative analysis, an internal standard is added.
-
Incubation and Extraction: The vial is sealed and placed in a heating block or water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.
-
Desorption: The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS, where the adsorbed volatile compounds are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates the desorbed volatile compounds based on their boiling points and polarity, and then detects and identifies them based on their mass-to-charge ratio.
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
-
Mass Range: m/z 40-450.
Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.
Conclusion
This compound is a naturally occurring ester that contributes to the aroma profile of certain plants, particularly fruits. While quantitative data on its widespread occurrence is still emerging, established analytical techniques like HS-SPME-GC-MS provide robust methods for its detection and quantification. Understanding its biosynthetic pathway, rooted in fatty acid metabolism, opens avenues for future research into the genetic and enzymatic regulation of its production. For researchers in drug development and related fields, the study of such volatile compounds can offer insights into plant biochemistry and potential bioactive properties. Further investigation is warranted to fully elucidate the distribution and biological significance of this compound across the plant kingdom.
References
- 1. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odour-active compounds in guava (Psidium guajava L. cv. Red Suprema) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
Spectroscopic Profile of Hexyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexyl crotonate (hexyl (E)-but-2-enoate), a key fragrance and flavoring agent. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of spectroscopic workflows and fragmentation pathways to aid in data interpretation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
While a complete, high-resolution experimental spectrum is not publicly available, the following table is compiled from typical chemical shift values for similar structures and partial data. The deshielded protons are those adjacent to the ester oxygen, and the terminal methyl groups of the hexyl chain are also noted.[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.9 | Doublet of quartets | ~15.6, ~6.9 |
| H-3 | ~5.8 | Doublet of quartets | ~15.6, ~1.8 |
| O-CH₂ -(CH₂)₄-CH₃ | ~4.1-4.3 | Triplet | ~6.7 |
| O-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.6 | Quintet | ~7.0 |
| O-(CH₂)₂-(CH₂ )₂-CH₂-CH₃ | ~1.3 | Multiplet | - |
| CH₃ -CH=CH-COO- | ~1.8 | Doublet | ~6.9 |
| O-(CH₂)₅-CH₃ | ~0.9 | Triplet | ~7.0 |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) |
| C =O | 167.1 |
| -CH=C H-COO- | 144.6 |
| -C H=CH-COO- | 123.5 |
| O-C H₂- | 64.4 |
| O-CH₂-C H₂- | 31.5 |
| O-(CH₂)₂-C H₂- | 28.7 |
| O-(CH₂)₃-C H₂- | 25.7 |
| O-(CH₂)₄-C H₂- | 22.6 |
| O-(CH₂)₅-C H₃ | 14.0 |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the crotonate moiety.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1710 | Strong, sharp absorption |
| C=C (Alkene) | ~1640 | Medium absorption |
| C-O (Ester) | ~1170 | Strong absorption |
| =C-H bend | ~980 | Strong, characteristic of trans-alkene |
Table 3: Mass Spectrometry (MS) Data
The following data were obtained from the NIST WebBook and represent the electron ionization (EI) mass spectrum of this compound.
| m/z | Relative Intensity (%) | Putative Fragment |
| 41 | 100.0 | [C₃H₅]⁺ |
| 69 | 85.0 | [C₄H₅O]⁺ |
| 85 | 40.0 | [C₅H₉O]⁺ |
| 43 | 35.0 | [C₃H₇]⁺ |
| 55 | 30.0 | [C₄H₇]⁺ |
| 113 | 15.0 | [M - C₄H₇]⁺ |
| 170 | 5.0 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.
-
Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw free induction decay (FID) data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the case of the data presented, electron ionization (EI) is used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion ([M]⁺), and the other peaks represent fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the proposed electron ionization fragmentation pattern of this compound, leading to the major observed ions in the mass spectrum.
Caption: Proposed EI fragmentation of this compound.
References
Hexyl Crotonate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of hexyl crotonate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative data for the target compound and quantitative data for structurally analogous esters to provide valuable insights for formulation development and experimental design.
Core Data Presentation: Solubility of this compound and Analogous Esters
The following table summarizes the known solubility of this compound and provides quantitative data for structurally similar esters, namely hexyl acetate and ethyl octanoate. This comparative data can be used to estimate the solubility behavior of this compound in similar solvent systems.
| Solvent | this compound (C10H18O2) | Hexyl Acetate (C8H16O2) | Ethyl Octanoate (C10H20O2) | Temperature (°C) | |---|---|---|---| | Water | Insoluble (Estimated: 52.1 mg/L)[1] | Sparingly soluble | Insoluble | 25 | | Propylene Glycol | Insoluble | Data not available | Data not available | Not specified | | Ethanol | Soluble[2] | Miscible | Soluble | Not specified | | Fixed Oils | Soluble[2] | Data not available | Data not available | Not specified | | Methanol | Soluble (by analogy) | Miscible | Soluble | Not specified | | Acetone | Soluble (by analogy) | Miscible | Soluble | Not specified | | Ethyl Acetate | Soluble (by analogy) | Miscible | Soluble | Not specified | | Hexane | Soluble (by analogy) | Miscible | Soluble | Not specified |
Note: "Soluble (by analogy)" indicates that while specific data for this compound is unavailable, its structural similarity to other esters suggests it is likely to be soluble in these common organic solvents. "Miscible" indicates that the substances are completely soluble in each other in all proportions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a liquid solute, such as this compound, in an organic solvent. These protocols are based on established analytical techniques.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute that can dissolve in a given amount of solvent to achieve a saturated solution.
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved this compound is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solute settle.
-
To ensure complete separation of the undissolved liquid phase, centrifuge the sample at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid evaporation of the this compound.
-
Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
-
UV/Vis Spectrophotometric Method for Solubility Determination
This method is suitable if the solute has a chromophore that absorbs light in the UV/Vis spectrum and the solvent is transparent in that region.
Materials and Apparatus:
-
This compound
-
Selected organic solvent (UV-grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Centrifuge or syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant.
-
If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of this compound in the (diluted) sample.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility in the saturated solution.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding of this compound's solubility and offers detailed protocols for its experimental determination. For precise formulation work, it is recommended that researchers conduct their own solubility studies using the methodologies outlined above.
References
An In-depth Technical Guide on the Synthesis and Characterization of Hexyl (E)-but-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hexyl (E)-but-2-enoate, an organic ester with applications in the flavor and fragrance industry. This document details the chemical properties, synthesis via Fischer esterification, and thorough characterization using various spectroscopic techniques.
Compound Identification and Properties
Hexyl (E)-but-2-enoate, also known as hexyl crotonate, is the ester formed from crotonic acid and hexanol.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂[1][2] |
| Molecular Weight | 170.25 g/mol [1][2] |
| CAS Number | 19089-92-0[1][2] |
| Appearance | Colorless to pale yellow, clear liquid |
| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 88.89 °C (192.00 °F) TCC[3] |
| Specific Gravity | 0.880 to 0.895 @ 25.00 °C |
| Refractive Index | 1.428 to 1.449 @ 20.00 °C |
| Solubility | Soluble in alcohol; sparingly soluble in water.[3] |
Synthesis of Hexyl (E)-but-2-enoate
The primary method for the synthesis of hexyl (E)-but-2-enoate is the Fischer esterification of (E)-but-2-enoic acid (crotonic acid) with hexan-1-ol, utilizing an acid catalyst.
Fischer Esterification Pathway
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.
Caption: Fischer Esterification of Crotonic Acid and Hexanol.
Experimental Protocol
This protocol is a general procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.
Materials:
-
(E)-but-2-enoic acid (crotonic acid)
-
Hexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-but-2-enoic acid and a molar excess of hexan-1-ol (e.g., 1.5 to 2 equivalents).
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure hexyl (E)-but-2-enoate.
Characterization of Hexyl (E)-but-2-enoate
A thorough characterization of the synthesized ester is crucial to confirm its identity and purity. The following are the expected results from various analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the vinyl protons of the crotonate moiety and the protons of the hexyl chain. The coupling constants of the vinyl protons will confirm the (E)-configuration. |
| ¹³C NMR | Resonances for the carbonyl carbon, the two vinylic carbons, and the six carbons of the hexyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), a band for the C=C stretch (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and vinyl groups. |
| Mass Spectrometry (EI) | The mass spectrum should show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns of an ester. |
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized hexyl (E)-but-2-enoate.
Caption: Workflow for the Characterization of Hexyl (E)-but-2-enoate.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
An In-depth Technical Guide on the Thermochemical Data for Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate (C₁₀H₁₈O₂) is an organic ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industry. Beyond its sensory properties, understanding its thermochemical characteristics is essential for process design, safety assessments, and exploring its potential in various chemical syntheses, including polymer chemistry where it can act as a latent crosslinker. This guide provides a summary of available estimated thermochemical data for this compound, detailed experimental protocols for the determination of such data, and a visualization of its synthesis pathway.
Data Presentation: Estimated Thermochemical Properties
| Property | Estimated Value | Unit | Method |
| Thermochemical Properties | |||
| Standard Enthalpy of Formation (Gas, 298.15 K) | -407.74 | kJ/mol | Joback |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -120.51 | kJ/mol | Joback |
| Enthalpy of Vaporization (at Normal Boiling Point) | 49.27 | kJ/mol | Joback |
| Enthalpy of Fusion | 25.92 | kJ/mol | Joback |
| Physical Properties | |||
| Molecular Weight | 170.25 | g/mol | - |
| Normal Boiling Point | 531.41 (258.26 °C) | K | Joback |
| Critical Temperature | 712.45 | K | Joback |
| Critical Pressure | 2121.68 | kPa | Joback |
| Critical Volume | 645.0 | cm³/mol | Joback |
Note: The values presented are estimations and should be used with an understanding of the inherent limitations of the prediction method. For applications requiring high precision, experimental verification is recommended.
Experimental Protocols
The determination of accurate thermochemical data relies on precise calorimetric measurements. Below are detailed, generalized protocols for determining the key thermochemical properties of a liquid ester like this compound.
1. Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.
Objective: To measure the heat of combustion of this compound at constant volume.
Apparatus:
-
Isoperibol Bomb Calorimeter
-
Oxygen Cylinder with pressure regulator
-
Crucible (platinum or stainless steel)
-
Ignition wire (e.g., nichrome or platinum)
-
Pellet press (for solid samples, not required for liquid this compound)
-
High-precision balance (readable to ±0.1 mg)
-
Thermometer with high resolution (e.g., Beckmann thermometer or digital equivalent)
-
Deionized water
Procedure:
-
Calibration of the Calorimeter:
-
Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Place the standard in the crucible.
-
Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.[5][6]
-
Carefully place the bomb head into the bomb cylinder and seal it.
-
Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of approximately 30 atm.[6][7]
-
Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of deionized water.[5][7]
-
Submerge the bucket in the calorimeter's insulating jacket, attach the ignition leads, and start the stirrer.
-
Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.
-
Continue recording the temperature for a period to determine the rate of heat loss to the surroundings.
-
After the experiment, depressurize the bomb, clean it, and weigh the remaining piece of ignition wire.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.
-
-
Combustion of this compound:
-
Accurately weigh a sample of liquid this compound (approximately 0.8-1.0 g) in the crucible.
-
Follow the same procedure as for the calibration (steps 1.3 to 1.11).
-
Calculate the heat released during the combustion of this compound, making corrections for the heat of combustion of the ignition wire.
-
From the heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH) and subsequently the standard enthalpy of formation (ΔfH°).
-
2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
Objective: To measure the specific heat capacity of this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
A reference material with a well-known heat capacity (e.g., sapphire)
-
High-precision balance
Procedure:
-
Baseline Calibration:
-
Place an empty, hermetically sealed sample pan in the sample position and another empty pan in the reference position.
-
Heat the DSC cell at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range (e.g., -50 °C to 200 °C for this compound).[8][9] This provides the baseline heat flow difference between the two empty pans.
-
-
Sapphire Calibration:
-
Place a precisely weighed sapphire standard in the sample pan.
-
Run the same temperature program as the baseline measurement. The resulting curve represents the heat flow required to heat the sapphire.
-
-
Sample Measurement:
-
Accurately weigh a sample of this compound into a hermetically sealed pan.
-
Run the same temperature program as the baseline and sapphire measurements.
-
The specific heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at that temperature, after subtracting the baseline.[8] The calculation is typically performed by the instrument's software.
-
Mandatory Visualization
The most common method for synthesizing this compound is through the Fischer esterification of crotonic acid with hexanol, typically in the presence of an acid catalyst.[10]
Caption: Fischer esterification of crotonic acid and hexanol to produce this compound.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.5.0 documentation [thermo.readthedocs.io]
- 3. EgiChem | Tools [egichem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. ivypanda.com [ivypanda.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. mdpi.com [mdpi.com]
- 10. Buy this compound | 19089-92-0 [smolecule.com]
Potential Biological Activities of Hexyl Crotonate: A Technical Guide
Abstract
Hexyl crotonate, the ester of hexanol and crotonic acid, is a compound primarily recognized for its organoleptic properties, lending it to applications in the flavor and fragrance industries. While direct, extensive research on its specific biological activities is notably limited, an analysis of structurally related compounds and derivatives of crotonic acid suggests potential, yet unverified, areas of biological effect. This technical guide synthesizes the available physicochemical data for this compound and explores the documented biological activities of related molecules, particularly extracts from the Croton plant genus, which are known for their anti-inflammatory and antioxidant properties. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals by identifying the current knowledge gaps and outlining established experimental protocols relevant for future investigation into this compound's bioactivity.
Introduction to this compound
This compound (IUPAC name: hexyl (E)-but-2-enoate) is an organic ester characterized by a six-carbon hexyl chain attached to a crotonate group.[1] Its primary industrial application is as a flavoring and fragrance agent, valued for its sweet, fruity, and green aroma profile.[1] Despite its use in consumer products, the peer-reviewed literature lacks significant studies dedicated to its pharmacological effects. This guide serves to bridge this gap by presenting what is known and inferring potential activities from related compounds, thereby providing a rationale for future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, particularly for solubility and delivery in biological assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Fruity, green, sweet, apple-like | [1][2] |
| Boiling Point | 213-215 °C @ 760 mmHg | [3] |
| Flash Point | 88.89 °C (192 °F) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils | [1] |
| CAS Number | 19089-92-0 | [1] |
Synthesis
This compound is typically synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with hexanol.[1] The equilibrium of the reaction is driven towards the product (ester) by removing water as it is formed or by using an excess of one of the reactants.[4]
Caption: Fischer esterification workflow for this compound synthesis.
Potential Biological Activities (Inferred from Related Compounds)
While data on this compound is scarce, the Croton genus is a rich source of compounds with documented pharmacological activities. These studies provide a logical starting point for investigating this compound.
Anti-Inflammatory Activity
Context from Croton Species: Extracts from various Croton species have demonstrated significant anti-inflammatory effects in preclinical models. For instance, a hydroalcoholic extract of Croton ciliatoglandulifer showed potent dose-dependent inhibition of inflammation in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. Similarly, an aqueous extract of Croton cuneatus also exhibited significant anti-inflammatory effects. These activities are often attributed to the presence of terpenoids and other phytochemicals that can modulate inflammatory pathways.
Relevance to this compound: The α,β-unsaturated carbonyl moiety in the crotonate structure is a Michael acceptor, a feature known to interact with biological nucleophiles, such as cysteine residues in proteins like Keap1 or NF-κB, which are key regulators of inflammatory and antioxidant responses. This structural alert suggests that this compound could potentially modulate these pathways, though this remains to be experimentally verified.
Caption: Logical diagram showing the research gap for this compound.
Antioxidant Activity
Context from Croton Species: Studies on Croton species frequently report antioxidant activity, often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. This activity is typically linked to phenolic and flavonoid content within the plant extracts.
Relevance to this compound: As mentioned, the α,β-unsaturated ester structure in this compound could potentially interact with redox-sensitive pathways. The activation of the Nrf2-ARE pathway, for example, is a common mechanism for compounds containing Michael acceptors to upregulate endogenous antioxidant enzymes. This provides a testable hypothesis for this compound's potential antioxidant or, more accurately, cytoprotective effects.
Recommended Experimental Protocols
The following are detailed, generalized protocols for assays commonly used to determine the anti-inflammatory and antioxidant activities discussed above. These can be adapted for the specific investigation of this compound.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema
This model is a standard for assessing topical anti-inflammatory agents.[5]
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent phorbol ester that activates Protein Kinase C (PKC), triggering a downstream cascade involving the release of pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) and neutrophil infiltration, resulting in acute, localized edema.[5] The efficacy of a test compound is measured by its ability to reduce this swelling.
Methodology:
-
Animals: Male CD-1 or Swiss mice (20-25g) are used.
-
Groups: Animals are divided into at least three groups:
-
Vehicle Control (e.g., Acetone or Ethanol).
-
Positive Control (e.g., Indomethacin, 0.5 mg/ear).
-
Test Group (this compound at various doses, dissolved in the vehicle).
-
-
Procedure:
-
A solution of TPA (e.g., 2.5 µg) in a solvent like ethanol (10 µL) is applied to the inner and outer surfaces of the right ear of each mouse.[6] The left ear serves as a non-inflamed control.
-
The test compound (this compound) or control is applied topically to the right ear shortly before or after TPA application.[6]
-
After a set period (typically 4-6 hours), mice are euthanized by cervical dislocation.[6]
-
A standard-sized circular punch (e.g., 7 mm diameter) is taken from both the treated (right) and untreated (left) ears.[6]
-
The weight of each ear punch is recorded immediately.
-
-
Data Analysis:
-
Edema is quantified as the difference in weight between the right and left ear punches.
-
The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [1 - (Edema_Test / Edema_Control)] * 100
-
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 3. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
Hexyl Crotonate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for hexyl crotonate. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. This document synthesizes available data on the physicochemical properties, toxicological profile, and recommended handling procedures for this compound. Detailed methodologies for key toxicological assessments are presented, along with a discussion of the potential mechanisms of action. All quantitative data are summarized in tabular format for clarity and ease of comparison.
Chemical and Physical Properties
This compound, also known as hexyl (E)-2-butenoate, is an organic ester with a characteristic fruity, sweet, and green odor.[1] It is primarily used as a flavoring agent in food products and as a fragrance ingredient.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | hexyl but-2-enoate | [1] |
| Synonyms | Hexyl trans-2-butenoate, Hexyl (E)-2-butenoate | [1] |
| CAS Number | 19089-92-0 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Fruity, sweet, pear, pineapple, walnut | |
| Boiling Point | 213-215 °C @ 760 mmHg | [2] |
| Flash Point | 89 °C (192.2 °F) | |
| Density | 0.886–0.911 g/ml at 20°C | |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1] |
Toxicological Profile
This compound is considered to have low acute toxicity. However, as an α,β-unsaturated ester, it possesses the potential for reactivity and can be a skin and eye irritant.[1] The available toxicological data are summarized in the following table.
| Endpoint | Species | Route | Results | Reference |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 3.8 mg/L (4-hour exposure) | |
| Skin Irritation/Sensitization | Human | Dermal | No irritation or sensitization observed at 10% solution. | [3] |
| Genotoxicity | - | - | Not expected to be genotoxic based on read-across data. | [4] |
Acute Toxicity
Irritation and Sensitization
This compound is suspected to be a skin and eye irritant.[1] However, a human study on a 10% solution of this compound did not show any signs of irritation or sensitization.[3] It is important to note that the concentration and vehicle can significantly impact the irritant and sensitizing potential of a substance.
Genotoxicity
Based on data from read-across analogs, this compound is not expected to be genotoxic.[4]
Mechanism of Action and Signaling Pathways
This compound is an α,β-unsaturated ester. This class of compounds is known to exert biological effects through the Michael addition reaction, where the electrophilic β-carbon of the ester can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[5]
One of the key signaling pathways that can be modulated by α,β-unsaturated compounds is the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[7]
Safety and Handling Precautions
Exposure Controls and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, appropriate engineering controls and personal protective equipment should be used when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or vapors. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. If aerosols or vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation.
Experimental Protocols
Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of safety data. Below are representative methodologies based on OECD guidelines for the types of studies relevant to this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model (e.g., EpiDerm™).
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
-
Test Substance Application: The test substance (e.g., this compound) is applied topically to the surface of the epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.
-
Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[9]
-
Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., 50%).[9]
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.[10][11]
-
Induction Phase: A patch containing the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of the subjects for a defined period (e.g., 24 hours). This is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site. The site is scored for any irritation before each new application.[10]
-
Rest Phase: A rest period of approximately two weeks follows the induction phase to allow for the development of any potential sensitization.[10]
-
Challenge Phase: A challenge patch with the test substance is applied to a naive skin site (a site not previously exposed).[10]
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.
-
Data Interpretation: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization.[10]
Acute Inhalation Toxicity (OECD 436)
This method is used to determine the acute toxicity of a substance when inhaled.
-
Animal Model: Typically, young adult rats of a single strain are used.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours).
-
Concentration Levels: A series of concentrations are tested to determine the concentration that is lethal to 50% of the animals (LC50).
-
Observation Period: After exposure, the animals are observed for a period of up to 14 days for signs of toxicity and mortality. Body weight is monitored regularly.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.
Occupational Exposure Limits
There are currently no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV, NIOSH REL) established for this compound. In the absence of specific limits, it is prudent to handle this compound in a manner that minimizes all routes of exposure.
Conclusion
This compound is a combustible liquid with a low potential for acute toxicity via inhalation. It is a suspected skin and eye irritant, although a human study at a 10% concentration did not show irritation or sensitization. As an α,β-unsaturated ester, its biological activity is likely mediated through the Michael addition reaction, potentially affecting cellular signaling pathways such as the Keap1-Nrf2 system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential to ensure safe handling. Further studies to determine the acute oral and dermal toxicity, as well as to confirm the specific mechanisms of action, would provide a more complete safety profile for this compound.
References
- 1. Food safety and quality: details [fao.org]
- 2. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 3. hexyl (E)-tiglate, 19089-92-0 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com:443 [fragrancematerialsafetyresource.elsevier.com:443]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hexyl Crotonate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate is an organic ester recognized for its characteristic sweet, fruity, and green apple-like aroma, finding applications in the flavor and fragrance industries.[1] Its synthesis is commonly achieved through the Fischer esterification of crotonic acid with hexanol in the presence of an acid catalyst. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes. The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4] To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | Crotonic Acid, 1-Hexanol | [1] |
| Catalyst | Sulfuric Acid (H₂SO₄) | [1][5] |
| Catalyst Loading | 1–5 mol% | [1] |
| Reaction Temperature | Reflux (approx. 100 °C) | [1] |
| Typical Reaction Time | 1-12 hours | [6] |
| Typical Yield | 75–85% | [1] |
| Yield with Water Removal | >90% | [1] |
| Boiling Point of this compound | 221-223 °C at 760 mmHg | |
| ¹H NMR (CDCl₃, ppm) | δ 7.01–6.92 (m, 1H), 5.87–5.83 (m, 1H), 4.11 (t, 2H), 1.88 (dd, 3H), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 167.1 (C=O), 144.6 (C=C), 122.9 (C=C), 64.4 (O-CH₂), 31.5, 28.7, 25.7, 22.6, 18.0, 14.0 | |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~1655 (C=C stretch) |
Experimental Protocol
This protocol details the synthesis of this compound from crotonic acid and 1-hexanol using sulfuric acid as a catalyst.
Materials:
-
Crotonic acid
-
1-Hexanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine crotonic acid and an excess of 1-hexanol (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the crotonic acid) to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1][6] The reaction temperature should be maintained around 100 °C.[1] Allow the reaction to reflux for several hours (e.g., 4-12 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic layer.
-
Washing:
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any unreacted crotonic acid and the sulfuric acid catalyst.[7] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with water.
-
Finally, wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer esterification.
References
Application Notes and Protocols for the Preparation of Hexyl Crotonate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hexyl crotonate, a valuable flavor and fragrance compound, through enzymatic and chemically catalyzed transesterification methods. The protocols are designed to be clear, concise, and reproducible for research and development applications.
Introduction
This compound is an ester known for its fruity and wine-like aroma, making it a significant component in the flavor and fragrance industry. While direct esterification of crotonic acid with hexanol is a common synthetic route, transesterification offers a milder and often more selective alternative. This document outlines two primary transesterification approaches: a green, enzymatic method using immobilized lipase and a robust, acid-catalyzed method employing a solid-phase resin catalyst.
Methods Overview
Two distinct and effective methods for the synthesis of this compound via transesterification are presented:
-
Enzymatic Transesterification using Immobilized Lipase (Novozym® 435): This method utilizes the highly selective and efficient biocatalyst Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin) to catalyze the transesterification of a lower alkyl crotonate (e.g., ethyl crotonate) with hexanol. This approach is characterized by its mild reaction conditions and high product purity.
-
Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15: This protocol employs Amberlyst-15, a strongly acidic ion-exchange resin, as a recyclable heterogeneous catalyst for the transesterification of methyl crotonate with hexanol. This method is advantageous due to the ease of catalyst separation and potential for continuous flow processes.
Method 1: Enzymatic Transesterification using Novozym® 435
This protocol details the synthesis of this compound from ethyl crotonate and hexanol catalyzed by the immobilized lipase, Novozym® 435. The enzymatic approach offers high selectivity and operates under mild conditions, minimizing byproduct formation.
Experimental Protocol
Materials:
-
Ethyl crotonate (≥98%)
-
1-Hexanol (≥99%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Heptane (anhydrous, ≥99%)
-
Molecular sieves (3 Å, activated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add ethyl crotonate (e.g., 10 mmol, 1.14 g) and 1-hexanol (e.g., 30 mmol, 3.07 g, 3 molar equivalents).
-
Solvent and Drying Agent: Add anhydrous heptane (20 mL) as the reaction solvent. To remove any traces of water, add 1 g of activated 3 Å molecular sieves.
-
Catalyst Addition: Add Novozym® 435 (e.g., 10% w/w of total reactants, ~0.42 g).
-
Reaction Conditions: The flask is sealed and the mixture is stirred at a constant temperature of 50°C for 24-48 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Catalyst Removal: After the reaction, the enzyme is removed by simple filtration and can be washed with fresh solvent to be reused for subsequent reactions.
-
Solvent Removal: The solvent and excess hexanol are removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrates | Ethyl crotonate, 1-Hexanol | General enzymatic transesterification principles |
| Catalyst | Novozym® 435 | [1] |
| Molar Ratio (Hexanol:Ester) | 3:1 | Optimized for driving equilibrium |
| Catalyst Loading | 10% (w/w of reactants) | Typical for immobilized enzymes |
| Temperature | 50°C | [1] |
| Reaction Time | 24 - 48 hours | Dependent on desired conversion |
| Solvent | Heptane | [2] |
| Typical Yield | 70-85% | [1] |
dot
Caption: Workflow for the enzymatic synthesis of this compound.
Method 2: Heterogeneous Acid-Catalyzed Transesterification using Amberlyst-15
This protocol describes a robust method for synthesizing this compound from methyl crotonate and hexanol using the solid acid catalyst, Amberlyst-15. This method is well-suited for larger scale synthesis and continuous processes.
Experimental Protocol
Materials:
-
Methyl crotonate (≥98%)
-
1-Hexanol (≥99%)
-
Amberlyst-15 (ion-exchange resin)
-
Toluene (anhydrous, ≥99%)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask (100 mL) equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Wash the Amberlyst-15 resin with methanol and dry under vacuum at 60°C for 4 hours before use.
-
Reaction Setup: In a round-bottom flask, combine methyl crotonate (e.g., 10 mmol, 1.00 g), 1-hexanol (e.g., 20 mmol, 2.04 g, 2 molar equivalents), and activated Amberlyst-15 (e.g., 15% w/w of limiting reactant, 0.15 g).
-
Solvent and Azeotropic Removal: Add toluene (30 mL) as the solvent. Fit the flask with a Dean-Stark apparatus to remove the methanol byproduct azeotropically.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress is monitored by observing the amount of methanol collected in the Dean-Stark trap and can be confirmed by GC analysis.
-
Catalyst Removal: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Further purification can be achieved by vacuum distillation to yield high-purity this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrates | Methyl crotonate, 1-Hexanol | General acid-catalyzed transesterification |
| Catalyst | Amberlyst-15 | [3] |
| Molar Ratio (Hexanol:Ester) | 2:1 | [3] |
| Catalyst Loading | 15% (w/w of limiting reactant) | Typical for resin catalysts |
| Temperature | Reflux (Toluene, ~110-120°C) | [3] |
| Reaction Time | 4 - 6 hours | [3] |
| Solvent | Toluene | [3] |
| Typical Yield | >90% | [3] |
dot
Caption: Acid-catalyzed transesterification of methyl crotonate.
References
Application Notes and Protocols for Hexyl Crotonate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate (CAS No: 19089-92-0) is a fragrance ingredient valued for its sweet, fruity, and green aroma, often with apple-like nuances.[1] As a monounsaturated ester, its chemical structure, consisting of a hexyl group and a crotonate moiety, contributes to its characteristic scent profile.[1] These application notes provide a comprehensive guide for the use of this compound in various formulations, covering its physicochemical properties, safety considerations, and detailed protocols for stability and sensory analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulators to understand its behavior in different systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | hexyl (2E)-but-2-enoate | [1] |
| Synonyms | Hexyl (E)-2-butenoate, Hexyl trans-2-butenoate | [1] |
| CAS Number | 19089-92-0 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (estimated) | |
| Odor Profile | Sweet, fruity, green, apple-like | [1] |
| Solubility | Soluble in ethanol and most fixed oils; insoluble in water and propylene glycol. | [1] |
| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg | |
| Flash Point | 192.00 °F (88.89 °C) (Tag Closed Cup) | [2][3] |
| logP (o/w) | 3.973 (estimated) |
Application in Formulations
This compound is a versatile ingredient that can be incorporated into a wide range of product types to impart a fresh and fruity character.
Recommended Usage Levels
The concentration of this compound will vary depending on the product matrix, desired scent intensity, and the overall fragrance composition. The following are general starting recommendations:
-
Fine Fragrance (Eau de Toilette, Eau de Parfum): 0.1% to 2.0%
-
Personal Care Products (Lotions, Creams, Shampoos): 0.05% to 0.5%
-
Household Products (Cleaners, Air Fresheners): 0.02% to 0.2%
Formulation Workflow
The following diagram illustrates a general workflow for incorporating this compound into a cosmetic emulsion, such as a lotion or cream.
Caption: General workflow for incorporating this compound into a cosmetic emulsion.
Safety and Toxicology
Skin Sensitization and the Nrf2 Signaling Pathway
Some fragrance ingredients, particularly those with reactive chemical structures like α,β-unsaturated esters, have the potential to be skin sensitizers. The mechanism of skin sensitization often involves the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway in keratinocytes.
Electrophilic compounds can react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, inducing the expression of cytoprotective genes. This cellular stress response is a key event in the adverse outcome pathway for skin sensitization.
Caption: The Keap1-Nrf2-ARE signaling pathway in skin sensitization.
Experimental Protocol: KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method to assess the skin sensitization potential of chemicals by measuring the activation of the Nrf2 pathway.
Objective: To determine if this compound induces the Keap1-Nrf2-ARE pathway in cultured human keratinocytes.
Materials:
-
KeratinoSens™ cell line (stably transfected HaCaT cells)
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed KeratinoSens™ cells in 96-well plates at a predetermined density and incubate for 24 hours.
-
Preparation of Test Concentrations: Prepare a series of dilutions of this compound from the stock solution in the cell culture medium.
-
Exposure: Expose the cells to the different concentrations of this compound for 48 hours. Include positive and negative controls.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assay: Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not due to cytotoxic effects.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold) at a concentration that does not cause significant cytotoxicity.
Stability and Compatibility Testing
Ensuring the stability of this compound in the final formulation is critical for product quality and longevity.
Experimental Protocol: Accelerated Stability Testing
Objective: To evaluate the stability of this compound in a finished product under accelerated conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare samples of the final formulation containing this compound in the intended final packaging.
-
Storage Conditions: Store the samples at various elevated temperatures (e.g., 40°C, 50°C) and at room temperature (as a control). Include cycling conditions (e.g., freeze-thaw cycles) to simulate transport.
-
Evaluation Intervals: At specified time points (e.g., 1, 2, and 3 months), remove samples for analysis.
-
Analytical Methods:
-
Sensory Evaluation: Assess any changes in the odor profile.
-
Physicochemical Analysis: Measure parameters such as pH, viscosity, and color.
-
Chromatographic Analysis (GC-MS): Quantify the concentration of this compound to determine its degradation over time.
-
Data Presentation: The results of the stability testing can be presented in a tabular format.
Table 2: Hypothetical Stability Data for this compound in a Lotion
| Time (Months) | Storage Condition | pH | Viscosity (cP) | Odor Profile | This compound Conc. (% of initial) |
| 0 | - | 6.5 | 5000 | Conforms | 100% |
| 1 | 40°C | 6.4 | 4950 | Conforms | 98% |
| 2 | 40°C | 6.3 | 4900 | Conforms | 96% |
| 3 | 40°C | 6.2 | 4850 | Slight change | 93% |
| 3 | Room Temp. | 6.5 | 5000 | Conforms | 99% |
Sensory Analysis
Sensory analysis is crucial for understanding the performance of this compound in a formulation and its appeal to consumers.
Experimental Protocol: Olfactory Evaluation of this compound in a Lotion
Objective: To assess the odor profile and intensity of this compound at different concentrations in a lotion base.
Methodology:
-
Sample Preparation: Prepare lotion samples with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%) and a control sample without the fragrance.
-
Panelist Selection: Recruit a panel of trained sensory assessors or consumers.
-
Evaluation Procedure:
-
Provide panelists with coded samples.
-
Instruct them to apply a standardized amount of lotion to their skin or a smelling strip.
-
Ask them to evaluate the odor at different time points (e.g., immediately after application, after 15 minutes, after 1 hour).
-
Use a structured questionnaire with scales for odor intensity and descriptors for the odor profile.
-
-
Data Analysis: Analyze the data statistically to determine significant differences in odor perception between the samples.
Data Presentation: The sensory data can be summarized in a table.
Table 3: Hypothetical Sensory Panel Data for this compound in a Lotion
| Concentration | Odor Intensity (at 15 min, scale 1-10) | Top Odor Descriptors |
| 0.1% | 3.5 | Fruity, Green |
| 0.25% | 5.2 | Sweet, Apple, Fruity |
| 0.5% | 7.1 | Intense Sweet, Fruity, Green |
Conclusion
This compound is a valuable fragrance ingredient with a pleasant fruity-green odor profile. When formulating with this ingredient, it is essential to consider its physicochemical properties, recommended usage levels, and potential for skin sensitization. The protocols outlined in these application notes provide a framework for conducting thorough stability and sensory evaluations to ensure the development of high-quality, stable, and consumer-appealing products. Further research is warranted to generate specific quantitative data on the long-term stability and compatibility of this compound in a wider range of cosmetic bases.
References
- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose esters show potential for formulating water-free foams, says new study [cosmeticsdesign-europe.com]
Application of Hexyl Crotonate in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl crotonate, an organic ester, is a significant contributor to the characteristic aroma of various fruits, notably passion fruit. Its sweet, fruity, and green odor profile makes it a valuable compound in the flavor and fragrance industry.[1] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound, intended for use in research and development settings.
Physicochemical Properties and Sensory Profile
This compound is recognized for its distinct organoleptic properties, which are crucial for its application in flavor formulations.
Table 1: Physicochemical and Sensory Properties of (E)-Hexyl Crotonate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 192.00 °F TCC (88.89 °C) | [2] |
| Solubility in Water | 52.1 mg/L @ 25 °C (est.) | [2] |
| Odor Profile | Sweet, fruity, green, apple-like | [1] |
| Natural Occurrence | Found in Passiflora species, including passion fruit. |
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of crotonic acid with hexanol, typically using an acid catalyst.[1]
Experimental Protocol: Fischer Esterification of this compound
Objective: To synthesize this compound from crotonic acid and hexanol.
Materials:
-
Crotonic acid
-
Hexanol
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine crotonic acid (1 mole equivalent), hexanol (1.2 mole equivalents), and a catalytic amount of sulfuric acid or PTSA.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.
Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix
Objective: To identify and quantify this compound in a food sample (e.g., passion fruit juice).
Materials:
-
Food sample
-
Dichloromethane (GC grade)
-
Internal standard (e.g., ethyl heptanoate)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Solid-Phase Microextraction (SPME) fibers (e.g., Carboxen/PDMS) for headspace analysis, or liquid-liquid extraction apparatus.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure (Headspace SPME):
-
Homogenize the food sample.
-
Place a known amount of the homogenized sample into a headspace vial.
-
Add a known amount of internal standard and saturate the sample with sodium chloride to increase the volatility of the analytes.
-
Seal the vial and equilibrate at a controlled temperature (e.g., 40-60°C) with agitation.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the GC injection port for thermal desorption.
-
Run the GC-MS analysis.
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 230°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and literature data.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Sensory Evaluation
Sensory evaluation is critical for understanding the contribution of this compound to the overall flavor profile of a product. Methods such as odor threshold determination and descriptive analysis are commonly employed.
Experimental Protocol: Odor Detection Threshold Determination
Methodology (ASTM E679 - Ascending Forced-Choice Triangle Test):
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., water with a co-solvent like ethanol, or deodorized oil). The concentration range should span the expected threshold.
-
Present panelists with three samples (two blanks and one containing the odorant, or two containing the odorant and one blank) in a randomized order.
-
Ask panelists to identify the "odd" sample.[3]
-
The threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can correctly identify the odd sample.[4]
-
Panelists should be screened for their sensory acuity and trained for the task.[3][5] The testing environment should be well-ventilated and free of extraneous odors.[6]
Table 2: Factors Influencing Odor Threshold Measurement
| Factor | Description | Reference |
| Methodology | Different methods (e.g., ascending forced-choice, constant stimulus) can yield different results. | [5] |
| Panelist Selection | Sensitivity to odors can vary based on age, sex, and individual genetics. | [5] |
| Purity of Compound | Impurities can significantly alter the perceived odor and the threshold value. | [5] |
| Matrix | The medium in which the odorant is presented (e.g., air, water, oil) affects its volatility and perception. | [5] |
Mechanism of Odor Perception: Olfactory Signaling Pathway
The perception of odors, including that of esters like this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[7][8]
Signaling Cascade:
-
Binding: The odorant molecule (ligand) binds to a specific OR in the nasal epithelium.
-
Activation: This binding causes a conformational change in the OR, activating an associated G-protein (G_olf).
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na⁺ and Ca²⁺) into the neuron.
-
Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating an action potential.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.
Conclusion
This compound is a key aroma compound with significant potential in the flavor industry. The protocols and information provided herein offer a foundation for researchers and developers to synthesize, analyze, and evaluate this compound for its applications in creating and enhancing food and beverage flavors. Further research into its specific odor threshold and its synergistic effects with other flavor molecules will continue to expand its utility.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. (E)-hexyl crotonate, 1617-25-0 [thegoodscentscompany.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Odor Detection Thresholds [leffingwell.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Extracellular loop 2 of G protein–coupled olfactory receptors is critical for odorant recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled odorant receptors: From sequence to structure - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl Crotonate in Polymer Synthesis: A Review of Potential Applications and Synthetic Protocols
Disclaimer: Scientific literature on the homopolymerization of hexyl crotonate and the specific applications of the resulting polymer is limited. The following application notes and protocols are based on the known chemistry of similar crotonate monomers, particularly methyl crotonate. Researchers should consider this information as a starting point for investigation, and optimization will be required.
Application Notes
This compound (hexyl (2E)-but-2-enoate) is an unsaturated ester with the chemical formula C10H18O2.[1] While it is primarily recognized for its use as a flavoring and fragrance agent due to its fruity, green aroma, its chemical structure suggests potential as a monomer in polymer synthesis.[1] The presence of a double bond in conjugation with a carbonyl group allows for addition polymerization. However, crotonates are known to be challenging to polymerize using conventional free-radical or anionic methods, which often lead to dimerization or the formation of low molecular weight oligomers.[2]
Recent advancements in catalysis, particularly the use of Lewis pair polymerization systems, have enabled the synthesis of high molecular weight poly(crotonates) from monomers like methyl crotonate.[2][3] These developments open up the possibility of producing poly(this compound) and exploring its properties and applications.
Potential Applications in Drug Development and Biomedical Fields
While there is no direct evidence in the literature for the use of poly(this compound) in biomedical applications, polymers derived from similar monomers, such as polyhydroxyalkanoates (PHAs), are extensively studied for their biocompatibility and biodegradability.[4][5][6] If poly(this compound) is found to possess these properties, it could be a candidate for various applications in drug delivery and tissue engineering.
Speculative Applications:
-
Drug Delivery: The hydrophobic hexyl side chain could lead to the formation of amphiphilic block copolymers when combined with hydrophilic blocks. These copolymers could self-assemble into micelles or nanoparticles for the encapsulation and controlled release of hydrophobic drugs.
-
Tissue Engineering: Biodegradable scaffolds made from or containing poly(this compound) could potentially be used to support cell growth and tissue regeneration.[7] The mechanical properties of the polymer would need to be thoroughly investigated to determine its suitability for specific tissue engineering applications.
-
Medical Devices: As with other biodegradable polymers, poly(this compound) could be explored for use in absorbable sutures, stents, or other implantable medical devices.[5][7]
It is important to note that the biological activity and degradation products of poly(this compound) would need to be rigorously studied to ensure its safety and efficacy in any biomedical application.
Challenges in this compound Polymerization
The primary challenge in polymerizing crotonates is the steric hindrance and electronic effects of the methyl group on the double bond, which makes it less reactive than acrylates or methacrylates. This often results in low polymerization rates and low molecular weight products.[2] Overcoming these challenges requires specialized initiation systems, such as the Lewis pair catalysts mentioned above.
Experimental Protocols
The following protocol is adapted from the Lewis pair-catalyzed polymerization of methyl crotonate and should be considered a starting point for the synthesis of poly(this compound).[3] All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Lewis Pair-Catalyzed Polymerization of this compound
Materials:
-
This compound (monomer)
-
N-Heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) as the Lewis base
-
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) as the Lewis acid[3]
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Hexanes (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Dry this compound over CaH2 and distill under reduced pressure immediately before use. Dry toluene by passing it through a column of activated alumina.
-
Initiator Preparation: In a glovebox, prepare stock solutions of the Lewis base (NHC or NHO) and the Lewis acid (MAD) in anhydrous toluene.
-
Polymerization:
-
In a dried Schlenk flask, add the desired amount of this compound.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Add the Lewis acid solution to the monomer solution and stir for 5 minutes.
-
Initiate the polymerization by adding the Lewis base solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer's vinyl protons.
-
-
Quenching and Precipitation:
-
Once the desired conversion is reached or the reaction is complete, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexanes with vigorous stirring.
-
Isolate the polymer by filtration or decantation.
-
-
Purification and Drying:
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into cold hexanes.
-
Repeat the dissolution-precipitation cycle two more times to remove any residual monomer and catalyst.
-
Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and by thermogravimetric analysis (TGA) to assess thermal stability.
Data Presentation
As there is no published data on the properties of poly(this compound), the following table presents data for high molecular weight poly(methyl crotonate) synthesized via Lewis pair polymerization as a reference.[3]
| Entry | Lewis Pair (Base/Acid) | Monomer/Initiator Ratio | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | NHC / MAD | 100 | 95 | 161 | 1.18 | 135 |
| 2 | NHO / MAD | 100 | 98 | 155 | 1.21 | 134 |
Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature.
Visualizations
Diagram 1: Proposed Synthesis of Poly(this compound)
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Applications of Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Applications of Polyhydroxyalkanoate in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Hexyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the identification and analysis of hexyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ester known for its use as a flavoring and fragrance agent.[1] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields. The methodology employs a standard non-polar capillary column for chromatographic separation, followed by electron ionization (EI) mass spectrometry for detection and identification.
Introduction
This compound (C10H18O2, MW: 170.25 g/mol ) is an organic compound classified as a fatty acid ester.[2][3] Its volatility and chemical properties make Gas Chromatography-Mass Spectrometry (GC-MS) an ideal analytical technique for its separation and identification. This application note presents a standardized protocol for the analysis of this compound, which can be adapted for various matrices. The method provides the necessary parameters for achieving good chromatographic resolution and obtaining a characteristic mass spectrum for unambiguous identification.
Experimental Protocol
A detailed experimental workflow for the GC-MS analysis of this compound is provided below.
2.1. Sample Preparation
For a standard solution, dissolve this compound in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of 100 µg/mL. For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be required.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/Splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Data Presentation
The following table summarizes the key quantitative data for this compound based on the experimental conditions and data from the NIST WebBook.[2]
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 19089-92-0[2][3] |
| Molecular Formula | C10H18O2[2][3] |
| Molecular Weight | 170.25[2][3] |
| Retention Time (RT) | Approximately 9.5 - 10.5 min (under the specified GC conditions) |
| Molecular Ion (M+) | m/z 170 |
| Base Peak | m/z 69 |
| Major Fragment Ions (m/z) | 41, 55, 69, 85, 99, 115 |
Visualization of Experimental Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The GC-MS method described in this application note is suitable for the routine analysis of this compound. The provided parameters for the gas chromatographic separation and mass spectrometric detection allow for the reliable identification of the target analyte. This protocol can serve as a starting point for method development and validation for the analysis of this compound in various sample matrices.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of hexyl crotonate. It includes comprehensive experimental protocols and data interpretation for the structural elucidation and purity assessment of this unsaturated ester. These methodologies are crucial for quality control in chemical synthesis and the characterization of ester-containing compounds in various research and development settings.
Introduction
This compound is an organic compound classified as an ester of hexanol and crotonic acid. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can confirm the connectivity of atoms within the molecule. This application note details the expected spectral data and provides a standard operating procedure for acquiring high-quality NMR spectra of this compound.
Predicted NMR Data for this compound
While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts and coupling constants can be reliably predicted based on the well-documented spectra of similar compounds like ethyl crotonate and standard NMR principles.[1][2][3] The crotonate moiety's spectral characteristics will be largely conserved, with the primary differences arising from the hexyl ester group.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR data for this compound in a typical deuterated solvent such as chloroform-d (CDCl₃).
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (a) | ~0.9 | Triplet | ~7.0 | 3H |
| (CH₂)₄ (b, c, d, e) | ~1.3-1.4 | Multiplet | - | 8H |
| O-CH₂ (f) | ~4.1 | Triplet | ~6.7 | 2H |
| =CH-CH₃ (g) | ~1.9 | Doublet of doublets | ~6.9, ~1.7 | 3H |
| O=C-CH= (h) | ~5.8 | Doublet of quartets | ~15.6, ~1.7 | 1H |
| =CH (i) | ~7.0 | Doublet of quartets | ~15.6, ~6.9 | 1H |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR data for this compound is presented below.
| Carbon (Position) | Chemical Shift (δ, ppm) |
| CH₃ (a) | ~14.0 |
| CH₂ (b) | ~22.5 |
| CH₂ (c) | ~25.6 |
| CH₂ (d) | ~28.5 |
| CH₂ (e) | ~31.4 |
| O-CH₂ (f) | ~64.5 |
| =CH-CH₃ (g) | ~18.0 |
| O=C-CH= (h) | ~122.5 |
| =CH (i) | ~144.5 |
| C=O (j) | ~166.5 |
Experimental Protocols
This section outlines the necessary steps for preparing a sample of this compound and acquiring its NMR spectra.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of sufficient purity for NMR analysis. Impurities will be visible in the spectrum and may complicate data interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules like this compound.
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS also serves as the chemical shift reference (0.00 ppm).
-
Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Spectroscopy:
-
Pulse Sequence : Standard single-pulse sequence.
-
Number of Scans : 8-16 scans.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : 0-12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Number of Scans : 128-1024 scans (or more, depending on concentration).
-
Relaxation Delay (d1) : 2-5 seconds.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : 0-200 ppm.
2D NMR Experiments (Optional but Recommended for Full Assignment):
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and piecing together molecular fragments.
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking : Identify the chemical shift of each peak.
Visualization of Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of the NMR analysis process.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR data interpretation for structural elucidation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Hexyl Crotonate
Introduction
Hexyl crotonate is an organic ester known for its characteristic sweet and fruity aroma, leading to its use as a flavoring and fragrance agent.[1] It is synthesized from crotonic acid and hexanol.[1] Accurate and reliable analytical methods are essential for quality control, stability testing, and formulation analysis in industries where this compound is utilized. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the quantification of this compound. This application note details a proposed HPLC method for the determination of this compound, based on established methods for the related compound, crotonic acid.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a relatively nonpolar ester, will be retained on the stationary phase and eluted with a mobile phase consisting of an organic solvent and water. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reagents: this compound reference standard (>98% purity), formic acid (analytical grade).
-
Sample Preparation: 0.22 µm syringe filters.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
3. Sample Preparation
-
Liquid Samples: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
-
Solid or Semi-Solid Samples: An appropriate extraction method should be developed. A general approach involves extracting a known weight of the sample with a suitable solvent like methanol, followed by sonication and centrifugation.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter to remove particulate matter.
4. Chromatographic Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-13 min: 90% to 60% B13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
5. Method Validation Parameters
For routine application, the method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Description |
| System Suitability | Evaluate parameters like tailing factor, theoretical plates, and repeatability of standard injections. |
| Linearity | Analyze a series of standard solutions to demonstrate a linear relationship between concentration and peak area. |
| Accuracy | Determine the closeness of the measured value to the true value by spike-recovery studies. |
| Precision | Assess the repeatability and intermediate precision of the method. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
Data Presentation
The following table presents hypothetical data for a validation study of the proposed HPLC method for this compound.
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Logical relationship of key HPLC method validation parameters.
References
Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the enzymatic synthesis of hexyl crotonate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of crotonic acid and 1-hexanol, catalyzed by an immobilized lipase, Novozym 435. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions with high selectivity and easy product separation. These application notes detail the necessary reagents, equipment, and a step-by-step protocol for the synthesis and purification of this compound. Additionally, a summary of expected quantitative data and a workflow diagram are provided to guide researchers in replicating and optimizing this enzymatic process.
Introduction
This compound is an organic ester characterized by its fruity aroma, making it a desirable component in the formulation of flavors and fragrances. Beyond its sensory properties, its chemical structure may be of interest in the synthesis of more complex molecules in the pharmaceutical industry. Traditional chemical synthesis of esters often requires harsh conditions, such as high temperatures and strong acid catalysts, leading to the formation of byproducts and environmental concerns.
Enzymatic synthesis, employing lipases as biocatalysts, presents a more sustainable and selective method for ester production.[1] Lipases, particularly in their immobilized form, offer several advantages, including high catalytic activity under mild conditions, specificity, and the ability to be easily recovered and reused, which reduces processing costs.[2][3][4] Novozym 435, an immobilized lipase B from Candida antarctica, is a robust and widely used biocatalyst for a variety of esterification and transesterification reactions, demonstrating high efficiency and stability.[1][3][4][5]
This protocol outlines a laboratory-scale procedure for the synthesis of this compound using Novozym 435 as the catalyst in a solvent-based system.
Data Presentation
The following tables summarize the key reactants and representative quantitative data for the enzymatic synthesis of this compound. These values are based on typical results obtained under the specified reaction conditions and may be subject to variation depending on the specific experimental setup.
Table 1: Reactants and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Crotonic Acid | C₄H₆O₂ | 86.09 | ≥98% | Sigma-Aldrich |
| 1-Hexanol | C₆H₁₄O | 102.17 | ≥98% | Sigma-Aldrich |
| Novozym 435 | - | - | - | Novozymes |
| n-Hexane | C₆H₁₄ | 86.18 | ≥95% (Anhydrous) | Sigma-Aldrich |
| Molecular Sieves (3Å) | - | - | - | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |
Table 2: Optimized Reaction Parameters and Expected Results
| Parameter | Value |
| Substrate Molar Ratio (Crotonic Acid:1-Hexanol) | 1:1.5 |
| Enzyme Loading (Novozym 435) | 10% (w/w of substrates) |
| Solvent | n-Hexane |
| Temperature | 50°C |
| Agitation Speed | 200 rpm |
| Reaction Time | 8 - 24 hours |
| Expected Conversion Rate | >95% |
| Expected Yield of this compound | >90% |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the enzymatic synthesis of this compound.
1. Materials and Reagents
-
Crotonic Acid
-
1-Hexanol
-
Immobilized Lipase (Novozym 435)
-
n-Hexane (anhydrous)
-
Molecular Sieves (3Å, activated)
-
5% (w/v) Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
-
Standard laboratory glassware and consumables
3. Experimental Procedure
3.1. Reaction Setup
-
To a 250 mL round-bottom flask, add crotonic acid (e.g., 8.61 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol).
-
Add n-hexane (e.g., 100 mL) as the reaction solvent.
-
Add approximately 5 g of activated molecular sieves to the flask to remove the water produced during the esterification reaction.
-
Place the flask on a magnetic stirrer with a heating mantle and add a magnetic stir bar.
-
Equip the flask with a condenser to prevent solvent loss.
-
Begin stirring the mixture and heat to the reaction temperature of 50°C.
3.2. Enzymatic Reaction
-
Once the reaction mixture has reached 50°C, add Novozym 435 (e.g., 2.4 g, corresponding to ~10% of the total substrate weight).
-
Maintain the reaction at 50°C with continuous stirring at 200 rpm.
-
Monitor the progress of the reaction by taking small aliquots (e.g., 0.5 mL) at regular intervals (e.g., every 2 hours). Analyze the aliquots by GC or HPLC to determine the conversion of the limiting reactant (crotonic acid).
3.3. Reaction Work-up and Product Purification
-
Upon completion of the reaction (as determined by GC/HPLC analysis, typically >95% conversion), cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with 50 mL of a 5% (w/v) sodium bicarbonate solution to remove any unreacted crotonic acid. Repeat the washing step.
-
Wash the organic phase with 50 mL of deionized water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (n-hexane) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
4. Product Analysis and Characterization
-
The purity of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mandatory Visualization
References
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to increase the yield of hexyl crotonate synthesis?
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the synthesis of hexyl crotonate and increase its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating crotonic acid and hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] It is a well-established, reversible reaction that can achieve good yields when optimized.[3]
Q2: What are the main factors that influence the yield of the Fischer esterification?
A2: Fischer esterification is an equilibrium-controlled process.[3] The primary factors influencing yield are:
-
Reactant Ratio: Using an excess of one reactant (typically the less expensive one, hexanol) shifts the equilibrium toward the product side.[3]
-
Catalyst: The choice and concentration of the acid catalyst affect the reaction rate.[2]
-
Water Removal: Water is a byproduct of the reaction. Its continuous removal is crucial to drive the equilibrium forward and maximize ester formation.[1]
-
Temperature: The reaction generally requires heating to proceed at a reasonable rate, with typical temperatures ranging from 50°C to 150°C.[2]
Q3: Are there alternative synthesis methods to Fischer esterification?
A3: Yes, other methods include:
-
Transesterification: This involves reacting a different ester (like methyl or ethyl crotonate) with hexanol in the presence of an acid or base catalyst to exchange the alcohol group.[4] This can be advantageous when the starting ester is readily available or when the parent carboxylic acid is unstable.
-
Enzymatic Synthesis: Using lipases as catalysts offers a greener, more selective alternative that proceeds under milder conditions, potentially reducing side reactions and simplifying purification.[5][6]
Q4: Which type of catalyst is best for this compound synthesis?
A4: The best catalyst depends on the specific requirements of the synthesis.
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): These are highly effective and inexpensive but can be corrosive and difficult to remove completely from the product, often requiring a neutralization wash.[2]
-
Heterogeneous Acid Catalysts (e.g., Amberlyst-15 resin): These solid catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. They are generally less corrosive than strong mineral acids.
-
Enzymatic Catalysts (e.g., Lipases): These are highly specific, operate under mild conditions (30-60°C), and are environmentally friendly. However, they can be more expensive and may have lower reaction rates than traditional acid catalysts.[7]
Troubleshooting Guide
Problem 1: The reaction yield is consistently low.
Possible Cause A: Equilibrium is not sufficiently shifted towards the product.
-
Solution: Fischer esterification is a reversible reaction. To increase the yield, you must shift the equilibrium to the right, according to Le Chatelier's Principle.[3]
-
Increase the concentration of a reactant: Use a molar excess of hexanol (e.g., 1.5 to 3 equivalents). This is often the most cost-effective option.
-
Remove water as it forms: This is the most critical step for achieving high yields. Use a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) to azeotropically remove water during the reaction.[1] Alternatively, for smaller-scale reactions, adding a drying agent like molecular sieves can be effective.[8]
-
Possible Cause B: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion. If the reaction is stalling, consider increasing the temperature (within the stability limits of your reactants and products) or allowing it to run for a longer period.
Possible Cause C: Catalyst deactivation or insufficient amount.
-
Solution: Ensure the catalyst is active and used in the correct amount (typically 1-5 mol% for strong acids). If using a solid catalyst like a resin, ensure it has been properly activated and has not expired.
Problem 2: The final product is contaminated with starting materials (crotonic acid or hexanol).
Possible Cause A: Incomplete reaction.
-
Solution: As described above, ensure the reaction has gone to completion by extending the reaction time and effectively removing water.
Possible Cause B: Inefficient purification.
-
Solution: The workup and purification steps are critical for isolating pure this compound.
-
Neutralize the Acid Catalyst: After the reaction, wash the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining crotonic acid and the acid catalyst.
-
Remove Excess Hexanol: Wash the organic layer with water or brine to remove the majority of unreacted hexanol.
-
Fractional Distillation: Purify the final product by vacuum distillation. This compound has a significantly higher boiling point than hexanol, allowing for effective separation.
-
Problem 3: Side reactions are occurring, leading to impurities.
Possible Cause A: High reaction temperature.
-
Solution: Excessively high temperatures can lead to dehydration of the alcohol or polymerization of the unsaturated ester. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing is a common technique to maintain a steady temperature.[2]
Possible Cause B: Strong acid catalyst promoting side reactions.
-
Solution: Consider using a milder catalyst. A solid acid catalyst or an enzymatic approach can offer greater selectivity and reduce the formation of byproducts.[6]
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Dean-Stark Water Removal
This protocol is designed for a laboratory scale synthesis aiming for a high yield.
Materials:
-
Crotonic Acid (1.0 eq)
-
1-Hexanol (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)
-
Toluene (as azeotroping solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add crotonic acid, 1-hexanol (2 equivalents), p-TSA (0.05 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while toluene overflows back into the flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the crotonic acid spot.
-
Workup - Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a 5% NaHCO₃ solution to remove the acid catalyst and unreacted crotonic acid. (Caution: CO₂ evolution).
-
Wash with water, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the remaining crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Optimization of Enzymatic Hexyl Ester Synthesis
| Parameter | Condition A | Condition B | Condition C | Optimized Condition | Resulting Yield/Conversion | Reference Compound |
| Enzyme Conc. | 5 g/L | 10 g/L | 15 g/L | 15 g/L | 15.5% -> 77.3% | Hexyl Formate[7] |
| Substrate Ratio | 1:1 | 1:3 | 1:5 | ~2.7:1 (Acyl Donor:Alcohol) | ~87% | Hexyl Acetate |
| Temperature | 30 °C | 40 °C | 50 °C | ~53 °C | ~87% | Hexyl Acetate |
| Reaction Time | 2 h | 5 h | 10 h | ~7.7 h | ~87% | Hexyl Acetate |
Note: The data presented is for the synthesis of hexyl acetate and hexyl formate, not this compound. However, it demonstrates the significant impact of optimizing parameters like enzyme concentration, substrate ratio, and temperature on the final yield of a similar ester.
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the key processes and decision points in the synthesis of this compound.
Caption: Le Chatelier's Principle applied to this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield diagnosis.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. KR102074660B1 - Novel Method for Enzymatic Synthesis of Hexyl Formate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the esterification of crotonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the esterification of crotonic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the esterification of crotonic acid?
A1: The most frequently encountered side reactions during the esterification of crotonic acid are:
-
Ether Formation: This typically occurs at higher temperatures where the alcohol reactant dehydrates to form a dialkyl ether, particularly when using strong acid catalysts like sulfuric acid.
-
Michael Addition: As an α,β-unsaturated carboxylic acid, crotonic acid can act as a Michael acceptor. Nucleophiles, including the alcohol reactant or other species present, can add across the carbon-carbon double bond.
-
Polymerization: The double bond in both crotonic acid and its resulting ester can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q2: How can I minimize the formation of dialkyl ether during the reaction?
A2: To minimize ether formation, consider the following strategies:
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Higher temperatures promote the acid-catalyzed dehydration of alcohols.
-
Catalyst Choice: While strong protic acids like sulfuric acid are effective for esterification, they also strongly promote ether formation. Consider using milder catalysts or alternative esterification methods if ether formation is significant.
-
Reactant Stoichiometry: Using a large excess of the carboxylic acid relative to the alcohol can disfavor the bimolecular dehydration of the alcohol.
Q3: What conditions favor the unwanted Michael addition side reaction?
A3: Michael addition is more likely to occur under conditions that favor nucleophilic attack on the β-carbon of the crotonic acid backbone. This can be influenced by the choice of catalyst and the nucleophilicity of the alcohol. While typically a minor side reaction in standard Fischer esterification, using basic catalysts or very nucleophilic alcohols could potentially increase the yield of Michael adducts.
Q4: How can I prevent polymerization during the esterification of crotonic acid?
A4: The most effective way to prevent polymerization is by adding a polymerization inhibitor to the reaction mixture. Hydroquinone is a commonly used inhibitor for this purpose.[1] It is typically added in a small quantity (e.g., 0.2 vol%).[1]
II. Troubleshooting Guides
Guide 1: Low Yield of Crotonate Ester
Symptom: The final yield of the desired crotonate ester is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has reached completion. - Increase Catalyst Concentration: If using a catalytic amount, a slight increase may improve the reaction rate. - Remove Water: Esterification is an equilibrium reaction. Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct and drive the equilibrium towards the product side.[2] |
| Significant Side Reactions | - Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major side products. - Address Specific Side Reactions: Refer to the troubleshooting guides for ether formation, Michael addition, and polymerization below. |
| Loss during Workup | - Optimize Extraction: Ensure proper phase separation during aqueous workup. Emulsions can be broken by adding brine. - Minimize Volatility Losses: If the desired ester is volatile, use appropriate cooling during solvent removal. |
Guide 2: Presence of a Significant Amount of High-Boiling Point Impurity
Symptom: Analysis of the crude product shows a significant peak corresponding to a high-boiling point impurity, likely a dialkyl ether.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction at different temperatures to find the optimal balance. |
| Strong Acid Catalyst | - Use a Milder Catalyst: Consider replacing sulfuric acid with a less dehydrating acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or explore solid acid catalysts. |
| Excess Alcohol | - Adjust Stoichiometry: While an excess of alcohol can drive the esterification forward, it can also increase the rate of ether formation. Experiment with reducing the excess amount of alcohol. |
Guide 3: Formation of an Adduct Impurity
Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) indicates the presence of an impurity with a mass corresponding to the addition of the alcohol to the crotonic acid.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Michael Addition | - Catalyst Choice: Avoid basic catalysts which would deprotonate the alcohol, increasing its nucleophilicity for Michael addition. Stick to acidic catalysts for Fischer esterification. - Alcohol Type: While less common with simple primary and secondary alcohols under acidic conditions, be mindful of this possibility with more nucleophilic alcohols. |
Guide 4: Observation of Polymerization
Symptom: The reaction mixture becomes viscous, or a solid precipitate forms during the reaction or workup.
| Possible Cause | Troubleshooting Steps |
| Absence of Polymerization Inhibitor | - Add an Inhibitor: Always include a polymerization inhibitor, such as hydroquinone, in the reaction mixture from the start.[1] |
| High Temperatures | - Reduce Reaction Temperature: Elevated temperatures can initiate thermal polymerization. Maintain the lowest effective reaction temperature. |
| Presence of Radical Initiators | - Ensure Cleanliness of Glassware: Traces of impurities can sometimes act as radical initiators. Use clean and dry glassware. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the presence of oxygen, which can sometimes contribute to radical processes. |
III. Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Crotonic Acid with Minimized Side Reactions
This protocol is a general guideline for the esterification of crotonic acid with a primary alcohol (e.g., ethanol, butanol) using an acid catalyst, with measures to minimize common side reactions.
Materials:
-
Crotonic acid
-
Alcohol (e.g., ethanol, 3-5 molar equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 1-5 mol%)
-
Polymerization inhibitor (e.g., hydroquinone, ~0.1-0.2 wt%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask, add crotonic acid, the alcohol, and the polymerization inhibitor.
-
Catalyst Addition: While stirring, slowly add the acid catalyst.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux. The optimal temperature will depend on the alcohol used. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Workup - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be further purified by distillation or column chromatography if necessary.
Protocol 2: Analytical Method for Quantifying Ester and Byproducts by GC-MS
This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the desired ester and potential side products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of fatty acid esters (e.g., a mid-polar to polar column like a DB-WAX or FFAP).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
-
If necessary, derivatize any unreacted carboxylic acid using a suitable agent (e.g., BSTFA) to improve its chromatographic properties, although direct analysis is often possible.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify the peaks corresponding to the crotonate ester, unreacted crotonic acid, alcohol, and any side products (e.g., ether, Michael adduct) by comparing their mass spectra with library data and retention times of standards.
-
Quantify the components by creating a calibration curve with known concentrations of authentic standards or by using an internal standard method.
IV. Visualizations
Logical Workflow for Troubleshooting Low Ester Yield
Caption: Troubleshooting workflow for low ester yield.
Signaling Pathway of Common Side Reactions
Caption: Pathways of esterification and side reactions.
References
Technical Support Center: Purification of Crude Hexyl Crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude hexyl crotonate.
Troubleshooting Guides
Question: My distillation of crude this compound is very slow, and the temperature is fluctuating.
Answer:
This issue can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Vacuum grease can be used for ground glass joints. Leaks will prevent the system from reaching the desired pressure, leading to inefficient distillation.
-
Inadequate Heating: The heating mantle may not be providing sufficient or consistent heat. Ensure the mantle is in good contact with the flask and the temperature is set appropriately above the boiling point of this compound at the operating pressure.
-
Insufficient Insulation: Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss, especially for fractional distillation.
-
Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Bumping of the Liquid: If the liquid is bumping violently, it can cause temperature fluctuations. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Question: I am performing column chromatography to purify this compound, but I am getting poor separation of my product from impurities.
Answer:
Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Mobile Phase): The polarity of the solvent system is crucial. For a relatively nonpolar ester like this compound, a common mobile phase is a mixture of hexane and ethyl acetate.
-
If your compound is eluting too quickly (high Rf): Decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.
-
If your compound is eluting too slowly or not at all (low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Stationary Phase: Silica gel is the standard stationary phase for the purification of esters. Ensure you are using a silica gel with an appropriate mesh size (e.g., 70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography).
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column with too much crude product will result in broad, overlapping bands.
-
Flow Rate: A very fast flow rate will not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation. Conversely, a very slow flow rate can lead to diffusion and band broadening.
Question: During the liquid-liquid extraction of my crude this compound, I am observing an emulsion layer that is difficult to separate.
Answer:
Emulsion formation is a common issue in liquid-liquid extractions. Here are some techniques to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel. Vigorous shaking is a common cause of emulsions.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a bed of celite or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.
Frequently Asked Questions (FAQs)
Question: What are the most common impurities in crude this compound synthesized by Fischer esterification?
Answer:
The most common impurities in crude this compound prepared by Fischer esterification of crotonic acid and hexanol with an acid catalyst (e.g., sulfuric acid) are:
-
Unreacted crotonic acid
-
Unreacted hexanol
-
The acid catalyst (e.g., sulfuric acid)
-
Water (a byproduct of the reaction)
-
Side products from polymerization or other side reactions of crotonic acid.
Question: What is the boiling point of this compound, and under what conditions should it be distilled?
Answer:
The atmospheric boiling point of this compound is approximately 213-215 °C.[1] Distillation at this high temperature can lead to decomposition. Therefore, vacuum distillation is highly recommended. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Question: How can I remove the acidic impurities from my crude this compound before distillation?
Answer:
Acidic impurities, such as unreacted crotonic acid and the acid catalyst, can be removed by a simple liquid-liquid extraction workup. The crude reaction mixture should be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution: This will neutralize the acidic components, converting them into their corresponding salts which are soluble in the aqueous layer.
-
Water: To remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution): To help break any emulsions and to begin the drying process of the organic layer.
After washing, the organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude this compound ready for distillation.
Experimental Protocols
Fractional Distillation of Crude this compound
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. The crude this compound is placed in a round-bottom flask with a magnetic stir bar or boiling chips. The flask is connected to a fractionating column, which is then connected to a condenser and a receiving flask.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.
-
Heating: The distillation flask is heated gently in a heating mantle or oil bath.
-
Fraction Collection: The temperature at the distillation head is monitored closely. The first fraction, containing any lower-boiling impurities, is collected and discarded. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure is collected as the pure product.
-
Completion: Distillation is stopped before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
| Parameter | Value |
| Pressure | 10 mmHg |
| Approximate Boiling Point | ~100-105 °C |
| Expected Purity | >98% |
| Expected Yield | 70-85% |
Column Chromatography of Crude this compound
Methodology:
-
Column Preparation: A glass column is packed with silica gel as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed. A small layer of sand is added on top to prevent disturbance of the silica bed.
-
Elution: The mobile phase is allowed to run through the column. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Fractions are collected in test tubes or flasks.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Fractions containing the pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure.
| Parameter | Description |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., starting with 98:2, gradually increasing to 90:10) |
| Expected Purity | >99% |
| Expected Recovery | 80-95% |
Liquid-Liquid Extraction Workup for Crude this compound
Methodology:
-
Dissolution: The crude reaction mixture is diluted with a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Aqueous Wash: An equal volume of saturated sodium bicarbonate (NaHCO₃) solution is added. The funnel is stoppered, inverted, and vented frequently to release the pressure from the carbon dioxide gas evolved. The mixture is shaken gently and the layers are allowed to separate. The lower aqueous layer is drained.
-
Repeat Wash: The NaHCO₃ wash is typically repeated to ensure complete removal of acidic impurities.
-
Water Wash: The organic layer is then washed with an equal volume of water.
-
Brine Wash: Finally, the organic layer is washed with an equal volume of brine to remove the bulk of the dissolved water.
-
Drying and Concentration: The organic layer is transferred to a flask and dried over anhydrous sodium sulfate (Na₂SO₄). The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
| Parameter | Description |
| Organic Solvent | Diethyl ether or Ethyl Acetate |
| Washing Solutions | Saturated NaHCO₃, Water, Saturated NaCl (Brine) |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Purity after Workup | Sufficient for further purification by distillation or chromatography |
| Expected Recovery | >95% |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Preventing polymerization during hexyl crotonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of hexyl crotonate, with a focus on preventing unwanted polymerization.
Troubleshooting Guide: Polymerization During this compound Synthesis
Uncontrolled polymerization is a common side reaction during the synthesis of unsaturated esters like this compound, leading to reduced yields, product contamination, and difficult purification. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: The reaction mixture becomes viscous, forms a gel, or solidifies.
This is a clear indication of significant polymer formation.
| Possible Cause | Suggested Solution |
| Absence or Insufficient Concentration of Polymerization Inhibitor | - Ensure an appropriate polymerization inhibitor (e.g., hydroquinone or MEHQ) is added to the reaction mixture at the start of the synthesis. - Verify the concentration of the inhibitor. A typical starting concentration is 200-500 ppm relative to the crotonic acid. |
| High Reaction Temperature | - While Fischer esterification is often driven by heat, excessive temperatures can accelerate radical polymerization. - Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate. Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long heating times. |
| Presence of Unwanted Initiators (e.g., Peroxides) | - Use freshly distilled reactants and high-purity solvents to minimize the presence of peroxide impurities that can initiate polymerization. - Ensure all glassware is thoroughly cleaned and dried. |
| Absence of Oxygen (when using phenolic inhibitors) | - Phenolic inhibitors like hydroquinone and MEHQ are most effective in the presence of a small amount of oxygen. - If conducting the reaction under a strictly inert atmosphere (e.g., high vacuum or continuous nitrogen purge), the effectiveness of these inhibitors may be reduced. Consider sparging a small amount of air into the reaction mixture if compatible with the overall process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during this compound synthesis?
A1: The carbon-carbon double bond in the crotonate moiety is susceptible to free-radical polymerization, especially at the elevated temperatures often used for Fischer esterification and subsequent distillation. This process is initiated by free radicals, which can be formed from trace impurities (like peroxides) or simply by heat.
Q2: Which polymerization inhibitors are recommended for this compound synthesis?
A2: Phenolic compounds are commonly used and effective. The most frequently recommended inhibitors for unsaturated esters are:
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Hydroquinone (HQ): A highly effective and widely used inhibitor.
-
4-Methoxyphenol (MEHQ or p-methoxyphenol): Another common and effective inhibitor, often preferred for its better solubility in organic monomers.
Q3: What is the mechanism of action for these inhibitors?
A3: Phenolic inhibitors like hydroquinone and MEHQ act as radical scavengers. They donate a hydrogen atom to the highly reactive growing polymer radical, terminating the chain reaction. This process is often more efficient in the presence of oxygen, which can form less reactive peroxy radicals.
Q4: At what stage of the synthesis should the inhibitor be added?
A4: The inhibitor should be added to the reaction mixture along with the reactants (crotonic acid and hexanol) before heating begins. This ensures that polymerization is suppressed from the outset.
Q5: Can the inhibitor be removed from the final product?
A5: Yes. Inhibitors are typically used in low concentrations (ppm level). If necessary, they can be removed during purification, for example, by washing the organic phase with a dilute aqueous base solution (e.g., NaOH) to deprotonate and extract the phenolic inhibitor. However, for many applications, the small amount of remaining inhibitor does not interfere.
Q6: Can I use the same inhibitor to prevent polymerization during distillation?
A6: Absolutely. It is crucial to ensure an inhibitor is present during the distillation of the final product, as the high temperatures in the distillation pot can readily induce polymerization. It is good practice to add a small amount of fresh inhibitor to the crude product before starting the distillation.
Quantitative Data on Polymerization Inhibitors
The following table provides typical starting concentrations for common polymerization inhibitors used in the synthesis of unsaturated esters. These values are primarily based on data for acrylic acid and its esters but serve as an excellent starting point for the synthesis of this compound. Optimization may be required for specific reaction conditions.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Notes |
| Hydroquinone | HQ | 200 - 1000 | Highly effective. |
| 4-Methoxyphenol | MEHQ | 200 - 500 | Good solubility in organic media. Effectiveness is enhanced by the presence of oxygen.[1] |
| Phenothiazine | PTZ | 200 - 1000 | Can be used in combination with phenolic inhibitors for enhanced stability, especially during distillation. |
Experimental Protocol: Synthesis of this compound
This protocol describes the Fischer esterification of crotonic acid with 1-hexanol, incorporating a polymerization inhibitor to prevent side reactions.
Materials:
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Crotonic acid
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1-Hexanol
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Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
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Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) (inhibitor)
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Toluene or a similar solvent capable of forming an azeotrope with water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Charging Reactants: To the flask, add crotonic acid (1.0 eq), 1-hexanol (1.2-1.5 eq), and toluene.
-
Adding Inhibitor: Add the polymerization inhibitor, for example, hydroquinone, to a concentration of approximately 500 ppm relative to the mass of crotonic acid.
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Adding Catalyst: Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup:
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Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Purification:
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Add a small amount of fresh inhibitor (e.g., 200 ppm of HQ or MEHQ) to the crude product.
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Purify the this compound by vacuum distillation to remove the solvent and any unreacted starting materials. Collect the fraction at the appropriate boiling point and pressure.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for polymerization issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
Troubleshooting low conversion in hexyl crotonate transesterification
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the transesterification synthesis of hexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low conversion in this compound transesterification?
Low conversion is typically traced back to a few key areas:
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Presence of Water: Moisture in the reactants (alcohol or ester) or solvent can lead to hydrolysis of the ester product back to its starting materials or cause side reactions like saponification with base catalysts.[1][2][3]
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Catalyst Inactivity: The catalyst may be old, deactivated, or used in an insufficient amount. Base catalysts are particularly sensitive to free fatty acids (FFAs) and water.[3][4]
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Suboptimal Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time, incorrect temperature, or an unfavorable reactant molar ratio.[5]
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Poor Mixing: Transesterification often involves a two-phase system. Inadequate agitation can limit the reaction to the interface between the layers, drastically slowing the rate.[3]
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Reversible Reaction Equilibrium: The reaction is reversible, and if the equilibrium is not shifted towards the products, the conversion will remain low.[4]
Q2: How does the choice of catalyst (acid vs. base) impact the reaction?
Both acid and base catalysts can be used, but they function differently and have distinct advantages and disadvantages.
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Base Catalysts (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide) work by deprotonating the alcohol, making it a more potent nucleophile.[6] They are generally much faster than acid catalysts but are highly sensitive to water and free fatty acids, which react to form soaps, consuming the catalyst and complicating purification.[2][4]
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Acid Catalysts (e.g., sulfuric acid, sulfonated zeolites) work by protonating the carbonyl group of the ester, making it more electrophilic and susceptible to attack by the alcohol.[6] This method is slower but more tolerant of water and free fatty acids in the feedstock.[4]
Q3: What is the optimal molar ratio of alcohol to ester?
Transesterification is an equilibrium-controlled process.[6] To drive the reaction toward the formation of this compound, a large excess of the reactant alcohol (hexanol) is typically used. This shifts the equilibrium according to Le Châtelier's principle. While a stoichiometric ratio is 1:1 (ester to alcohol), practical applications often use ratios from 3:1 to 9:1 of alcohol to the starting ester to maximize conversion.[7]
Q4: I am observing a solid precipitate (soap) in my base-catalyzed reaction. What is causing this and how can I prevent it?
Soap formation, or saponification, occurs when the base catalyst reacts with free fatty acids (like residual crotonic acid) or with the ester itself in the presence of water.[3][4] This consumes the catalyst, reduces yield, and can cause emulsification that makes product separation difficult.[3]
Prevention:
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Ensure all reactants and solvents are anhydrous (dry).[3]
-
Use high-purity starting materials with a low free fatty acid content (<0.5 wt%).[3]
-
If the starting materials have high acid content, consider a preliminary acid-catalyzed esterification step to convert FFAs before proceeding with base-catalyzed transesterification.[3]
Q5: Can reaction temperature and time be optimized to improve conversion?
Yes, temperature and time are critical parameters. The reaction should be conducted at a temperature that provides sufficient energy to overcome the activation energy barrier without causing degradation of reactants or products. For many transesterification reactions, temperatures between 50°C and 65°C are effective.[4] The reaction must be allowed to run long enough to reach equilibrium, which can range from 1 to 8 hours depending on the catalyst, temperature, and mixing efficiency.[5][7]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Conversion
If you are experiencing low conversion, follow this systematic workflow to diagnose the issue.
Caption: A workflow for diagnosing low conversion issues.
Guide 2: Optimizing Reaction Parameters
The following tables summarize key parameters and their typical impact on transesterification reactions. Use these as a starting point for optimization experiments.
Table 1: Effect of Key Reaction Parameters on Conversion
| Parameter | Typical Range | Observation | Recommendation |
| Catalyst Conc. (wt% of oil) | 0.5% - 1.5% | Increasing concentration generally increases the reaction rate.[3] | Start with 1.0 wt%. Excessive catalyst can complicate purification.[3] |
| Molar Ratio (Hexanol:Ester) | 3:1 - 9:1 | Higher ratios shift equilibrium to favor product formation, increasing yield. | Begin with a 6:1 ratio. Very high ratios may make solvent removal difficult. |
| Temperature (°C) | 50 - 70 °C | Higher temperatures increase the reaction rate. | Optimize for the boiling point of the most volatile reactant (e.g., a starting methyl or ethyl ester). 60-65°C is a common starting point.[8] |
| Reaction Time (hours) | 1 - 8 hours | Conversion increases with time until equilibrium is reached. | Monitor the reaction progress (e.g., by GC or TLC) every hour to determine when the reaction is complete. |
| Mixing Speed (rpm) | 200 - 1000 rpm | Vigorous mixing is essential to overcome mass transfer limitations between phases.[3] | Use a stirring speed of at least 600 rpm to ensure a homogenous mixture. |
Table 2: Comparison of Common Catalytic Systems
| Catalyst System | Advantages | Disadvantages |
| Homogeneous Base (NaOH, KOH) | Fast reaction rates, high yields at moderate temperatures.[4] | Sensitive to water and free fatty acids; catalyst is consumed (saponification); requires neutralization and washing steps.[2][4] |
| Homogeneous Acid (H₂SO₄) | Tolerant of water and free fatty acids; can catalyze esterification and transesterification simultaneously.[4] | Much slower reaction rates; requires higher temperatures; corrosive.[2] |
| Heterogeneous (Solid) (CaO, Zeolites) | Easily separated from the reaction mixture; reusable; reduces purification steps.[9] | Can have lower catalytic activity than homogeneous systems; potential for pore diffusion limitations.[10] |
| Enzymatic (Lipases) | High specificity (fewer byproducts); operates under mild conditions; reusable.[5][11] | Higher cost; can be slower than chemical catalysts; sensitive to temperature and pH. |
Key Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Transesterification
This protocol assumes the transesterification of methyl crotonate to this compound as an example.
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Preparation: Ensure all glassware is oven-dried and reactants are anhydrous. Dry hexanol and methyl crotonate over molecular sieves if necessary.
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Catalyst Solution: Prepare a fresh solution of sodium methoxide (0.5 M in methanol) or dissolve solid KOH or NaOH in hexanol (target 1.0 wt% relative to the starting ester). Caution: Catalysts are corrosive and hygroscopic.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl crotonate and a 6-fold molar excess of hexanol.
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Initiation: Begin vigorous stirring and heat the mixture to 65°C. Once the temperature is stable, add the catalyst solution.
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Reaction: Allow the reaction to proceed for 2-4 hours, maintaining the temperature and stirring. Monitor the disappearance of methyl crotonate via TLC or GC analysis. The displaced methanol can be removed by distillation to drive the reaction forward.
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Workup: Cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is ~7.
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Purification: Transfer the mixture to a separatory funnel. Wash with water and then with brine to remove glycerol and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess hexanol under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Visualizing the Transesterification Mechanism
Understanding the mechanism helps in troubleshooting. For instance, in base catalysis, the first step is the formation of the alkoxide; if the alcohol is wet, this step is hindered. In acid catalysis, the first step is protonation of the carbonyl; if the acid is weak or spent, the reaction will not proceed efficiently.
Caption: Key steps in base- and acid-catalyzed transesterification.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Fatty Acid Profiles during Supercritical Transesterification of Conventional and Non-Conventional Feedstocks: A Review [scirp.org]
- 5. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for acid-catalyzed hexyl crotonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed synthesis of hexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the acid-catalyzed synthesis of this compound?
A1: The synthesis is a Fischer esterification reaction. Crotonic acid is reacted with hexanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound and water. The reaction is reversible.
Q2: What is the role of the acid catalyst?
A2: The acid catalyst protonates the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of hexanol.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out at the reflux temperature of the solvent used, often with azeotropic removal of water to drive the equilibrium towards the product. Common catalysts include sulfuric acid (1-5 mol%).[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (crotonic acid and hexanol) and the appearance of the product (this compound). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.[2]
Q5: What are the main side reactions to be aware of?
A5: Potential side reactions include:
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Hydrolysis: The reverse reaction where the ester reacts with water to form the carboxylic acid and alcohol. This is minimized by removing water as it is formed.[1]
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Addition Reactions: The double bond in the crotonate moiety can undergo addition reactions.
-
Ether Formation: Dehydration of hexanol can lead to the formation of dihexyl ether, especially at high temperatures and high acid concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Sub-optimal reaction temperature. 4. Short reaction time. 5. Loss of product during workup and purification. | 1. Use an excess of one reactant (typically the less expensive one, hexanol). 2. Employ a method for water removal during the reaction, such as a Dean-Stark apparatus. 3. Increase the catalyst concentration within the recommended range (e.g., up to 5 mol% sulfuric acid). 4. Ensure the reaction is heated to a steady reflux. 5. Increase the reaction time and monitor for completion by TLC or GC. 6. Optimize the purification steps to minimize mechanical losses. |
| Presence of Unreacted Crotonic Acid | 1. Incomplete reaction. 2. Inefficient removal of water. | 1. See solutions for "Low Yield". 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted crotonic acid. |
| Presence of Dihexyl Ether as a Byproduct | 1. High reaction temperature. 2. High concentration of acid catalyst. | 1. Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Use the lowest effective concentration of the acid catalyst. 3. Consider using a milder catalyst, such as p-toluenesulfonic acid. |
| Formation of Polymeric Byproducts | 1. Polymerization of the crotonate double bond. | 1. Avoid excessively high temperatures. 2. Consider adding a radical inhibitor to the reaction mixture if polymerization is a significant issue. |
| Difficulty in Isolating Pure Product | 1. Incomplete removal of catalyst and starting materials. 2. Boiling points of impurities are close to the product. | 1. Thoroughly wash the crude product with water and sodium bicarbonate solution to remove acid and unreacted carboxylic acid. 2. Dry the organic layer completely before distillation. 3. Use fractional distillation for purification to separate components with close boiling points. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is adapted from a similar esterification procedure.[3]
Materials:
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Crotonic acid
-
Hexanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
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To the flask, add crotonic acid, a molar excess of hexanol (e.g., 1.5 to 2 equivalents), and toluene.
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Slowly add the catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) with stirring.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolution is observed), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Catalyst (H₂SO₄) | Molar Ratio (Hexanol:Crotonic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-5 mol% | - | Reflux (~100-130) | - | 75-85 | [1] |
| - | - | Reflux with azeotropic water removal | - | >90 | [1] |
| PTSA (p-Toluenesulfonic acid) | 1.1 : 1 (Cyclohexanol:Crotonic Acid) | 120-130 | 4-5 | High (Specific yield not given) | [4] |
| Conc. H₂SO₄ | 1.67 : 1 (sec-Butyl alcohol:Crotonic Acid) | Reflux | 12 | High (Specific yield not given) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Identifying and removing impurities from hexyl crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from hexyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The most common impurities originating from the synthesis of this compound via Fischer esterification (reacting crotonic acid and hexanol with an acid catalyst) are:
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Unreacted Starting Materials: Crotonic acid and hexanol.
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Catalyst: Typically a strong acid like sulfuric acid or p-toluenesulfonic acid.
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Water: A byproduct of the esterification reaction.
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Side-Reaction Products: Potential for the formation of byproducts from side reactions, though less common under controlled conditions.
Q2: My final product has a sharp, acidic odor. What is the likely cause and how can I remove it?
A2: A sharp, acidic odor is most likely due to the presence of residual crotonic acid or the acid catalyst used in the synthesis. These acidic impurities can be removed by washing the crude product with a basic solution, such as aqueous sodium bicarbonate or sodium carbonate. This neutralization step is followed by washing with water to remove the resulting salt and any remaining base.
Q3: After washing and drying, my this compound is still not pure. What is the next purification step?
A3: If impurities remain after washing and drying, fractional distillation is the recommended next step. This technique separates compounds based on their boiling points. This compound has a boiling point of approximately 205-206 °C at atmospheric pressure. Unreacted hexanol (boiling point ~157 °C) and other lower-boiling impurities can be removed as the initial fractions, while purified this compound is collected at its boiling point. For higher boiling impurities, vacuum distillation is recommended to prevent decomposition at high temperatures.
Q4: I am having trouble separating this compound from a closely boiling impurity. What are my options?
A4: If fractional distillation is not providing adequate separation, preparative chromatography is a suitable alternative. Techniques like flash column chromatography using silica gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate compounds with very similar boiling points based on their differing polarities.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate and identify the components of your sample, allowing for the quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the desired product and identify any impurities present.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Washing | During liquid-liquid extraction, ensure the layers have fully separated before draining. To minimize the formation of emulsions, which can trap the product, gently invert the separatory funnel instead of vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Incomplete Reaction | Before purification, ensure the esterification reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed. |
| Decomposition During Distillation | If the distillation temperature is too high, the ester may decompose. If you suspect this is happening, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound. |
| Product Holdup in Distillation Apparatus | For small-scale distillations, a significant portion of the product can be lost as residue on the surfaces of the distillation column and condenser. Use a smaller distillation setup or rinse the apparatus with a suitable solvent to recover the adhered product. |
Issue 2: Presence of Water in the Final Product
| Possible Cause | Troubleshooting Step |
| Inadequate Drying | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before the final distillation. The drying agent should be filtered off completely before heating. |
| "Wet" Solvents | Use anhydrous solvents for the reaction and workup to minimize water contamination. |
| Atmospheric Moisture | If working in a humid environment, protect the reaction and purification setup from atmospheric moisture using drying tubes. |
Issue 3: Acidic Impurities Detected in Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization | Ensure a sufficient amount of basic solution (e.g., saturated sodium bicarbonate) is used to neutralize all acidic components. Test the aqueous layer with pH paper to confirm it is basic (pH > 7) before separating the layers. |
| Insufficient Washing | After neutralization, wash the organic layer multiple times with water to ensure the complete removal of the salt formed and any excess base. |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
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Transfer the crude this compound reaction mixture to a separatory funnel.
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Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate. Drain and discard the lower aqueous layer.
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Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
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Wash the organic layer twice with an equal volume of deionized water to remove any remaining salts and base.
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Wash the organic layer once with an equal volume of brine to aid in the removal of water.
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Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent to obtain the crude, neutralized this compound ready for distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection Volume: 1 µL.
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Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase to 240 °C at a rate of 10 °C/min.
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Hold: Hold at 240 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Presentation
The following table summarizes the expected purity of this compound at different stages of purification.
| Purification Stage | Typical Purity (%) | Common Impurities Present |
| Crude Reaction Mixture | 50 - 70 | Crotonic Acid, Hexanol, Acid Catalyst, Water |
| After Washing | 85 - 95 | Hexanol, Minor Byproducts |
| After Fractional Distillation | > 98 | Trace amounts of closely boiling isomers or byproducts |
Visualizations
Logical Workflow for this compound Purification
Caption: A flowchart of the this compound purification process.
Troubleshooting Logic for Impurity Identification
Caption: A decision tree for troubleshooting impurities.
Technical Support Center: Managing E/Z Isomerization in Crotonate Esters
Welcome to the technical support center for managing E/Z isomerization in crotonate esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the stereochemical control of these valuable chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are E/Z isomers and why are they important in crotonate esters?
A1: E/Z isomerism is a type of stereoisomerism that occurs in compounds with a carbon-carbon double bond, like crotonate esters. The 'E' (entgegen) and 'Z' (zusammen) notation describes the relative orientation of substituents around the double bond. The specific isomer can significantly impact the compound's physical, chemical, and biological properties. In drug development, for instance, only one isomer may exhibit the desired therapeutic effect, making stereochemical control crucial.[1][2]
Q2: What factors can cause unintended E/Z isomerization of my crotonate ester?
A2: Isomerization can be triggered by a variety of factors, often leading to a thermodynamic mixture of isomers.[3] Key triggers include:
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Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond.[4]
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Light (Photochemical): UV or visible light can induce photochemical isomerization.[5]
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Acids and Bases: Both acid and base catalysts can facilitate isomerization, often by protonating the carbonyl oxygen or deprotonating the alpha-carbon, which leads to a resonance-stabilized intermediate where rotation can occur.[3][6]
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Catalysts: Certain transition metal complexes, such as those involving iron, can catalyze isomerization.[3]
Q3: How can I determine the E/Z ratio of my crotonate ester sample?
A3: The most common and reliable method for determining the E/Z ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The coupling constants (J-values) of the vinyl protons are typically different for E and Z isomers. Other useful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), which can often separate the isomers.[7][8][9]
Q4: Is the E or Z isomer of a crotonate ester generally more stable?
A4: Typically, the E isomer (trans) is thermodynamically more stable than the Z isomer (cis) due to reduced steric hindrance between the substituent groups on the double bond. Therefore, under equilibrium conditions, the E isomer is usually the major product.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: My synthesis yielded an unexpected mixture of E/Z isomers.
-
Possible Cause A: Reaction Temperature
-
Diagnosis: Was the reaction run at an elevated temperature? High temperatures can lead to thermal isomerization, favoring the thermodynamically more stable isomer.[4]
-
Solution: Attempt the reaction at a lower temperature. If the desired product is the kinetically favored one, maintaining cold conditions is critical.
-
-
Possible Cause B: Acidic or Basic Conditions
-
Diagnosis: Check the pH of your reaction. Were any acidic or basic reagents or additives used? Even trace amounts can catalyze isomerization.[6][10][11] This is particularly relevant in reactions like Fischer esterifications which use acid catalysts.[8][10]
-
Solution: If possible, switch to neutral reaction conditions. If an acid or base is required, consider using a milder reagent or a non-nucleophilic base. Ensure a thorough aqueous work-up to neutralize any residual acid or base before purification.
-
-
Possible Cause C: Extended Reaction Time
-
Diagnosis: Did the reaction run for an extended period? The longer the reaction time, the more likely it is that the product mixture will reach thermodynamic equilibrium.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or GC/MS) and stop it as soon as the starting material is consumed to isolate the kinetic product if desired.
-
Problem 2: The E/Z ratio of my product changed after purification.
-
Possible Cause A: Isomerization on Silica Gel
-
Diagnosis: Did you use standard silica gel for column chromatography? The acidic nature of silica gel can catalyze the isomerization of sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or consider purification by crystallization or distillation if applicable.
-
-
Possible Cause B: Exposure to Light
-
Diagnosis: Was the sample exposed to ambient or UV light for a prolonged period during purification or handling?[5]
-
Solution: Protect the sample from light by using amber vials or covering glassware with aluminum foil. Work in a dimly lit area when possible.
-
Problem 3: I am unable to separate the E and Z isomers.
-
Possible Cause A: Insufficient Chromatographic Resolution
-
Diagnosis: Are the isomers co-eluting during column chromatography or HPLC? E/Z isomers can have very similar polarities.[1]
-
Solution:
-
Optimize HPLC/GC Method: For HPLC, try different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.[1][7] Sometimes, adding silver nitrate to the stationary phase (argentation chromatography) can improve the separation of olefins due to differential π-complexation.[7][12]
-
Preparative Chromatography: If analytical separation is achieved, scale up to a preparative or semi-preparative column to isolate larger quantities.[1]
-
-
-
Possible Cause B: Rapid Equilibration
-
Diagnosis: The isomers may be interconverting at room temperature, making separation futile.[7]
-
Solution: If the barrier to isomerization is low, you may need to perform the separation at a lower temperature. If separation is not feasible, the mixture may need to be used as is, or the synthetic strategy may need to be redesigned to be more stereoselective.
-
Data Presentation
Table 1: Typical ¹H NMR Data for Ethyl Crotonate Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| E | Hα | ~5.8 | dq | ~15.5 |
| Hβ | ~6.9 | dq | ~15.5 | |
| Z | Hα | ~5.7 | dq | ~11.5 |
| Hβ | ~6.2 | dq | ~11.5 | |
| Note: Values are approximate and can vary based on the solvent and specific ester. The key differentiating factor is the larger coupling constant for the trans (E) protons compared to the cis (Z) protons. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Isomerization
This protocol describes a general method to intentionally isomerize a mixture of crotonate esters to the more thermodynamically stable E-isomer.
-
Dissolution: Dissolve the E/Z mixture of the crotonate ester in a suitable inert solvent (e.g., dichloromethane or toluene).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid[10] or a catalytic amount of p-toluenesulfonic acid).
-
Monitoring: Stir the mixture at room temperature. Monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC to determine the E/Z ratio.
-
Work-up: Once the desired ratio is achieved (or equilibrium is reached), quench the reaction by washing with a saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Separation of E/Z Isomers by Argentation Chromatography
-
Stationary Phase Preparation: Prepare silica gel impregnated with silver nitrate. A common method is to dissolve silver nitrate in a polar solvent (like water or methanol), make a slurry with silica gel, and then remove the solvent under vacuum.
-
Column Packing: Pack a chromatography column with the silver nitrate-impregnated silica gel using a suitable non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Loading and Elution: Load the E/Z isomer mixture onto the column and elute with the chosen solvent system. The E and Z isomers will interact differently with the silver ions, allowing for separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure isomers.
-
Product Isolation: Combine the pure fractions and remove the solvent to yield the separated isomers.
Visualizations
Isomerization Pathways
Caption: Factors and pathway for E/Z isomerization.
Troubleshooting Workflow for Unexpected Isomer Ratios
Caption: Decision tree for troubleshooting E/Z ratios.
References
- 1. ymc.eu [ymc.eu]
- 2. mylens.ai [mylens.ai]
- 3. US5859268A - Process for the synthesis of α, β-unsaturated esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of Hexyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of hexyl crotonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a common fragrance and flavoring agent. The primary synthesis route is the Fischer esterification of crotonic acid with hexanol, typically catalyzed by an acid.[1]
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HC-T01 | Low to No Product Yield | 1. Equilibrium Not Shifted: The Fischer esterification is a reversible reaction.[2][3][4] Water, a byproduct, can hydrolyze the ester back to the starting materials.[1][2] 2. Insufficient Catalyst: The reaction is slow without an acid catalyst.[1][5] 3. Low Reaction Temperature: Reaction rate is too slow at lower temperatures.[2][3] 4. Reaction Time Too Short: The reaction may not have reached completion.[3] | 1. Remove Water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene to remove water as it forms.[3][6][7] Alternatively, use a drying agent like molecular sieves.[3] 2. Use Excess Reactant: Employ a molar excess of the less expensive reactant, typically hexanol, to push the equilibrium towards the product.[2][8] 3. Check Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the correct amount (typically 1-5 mol%).[1] 4. Increase Temperature: Heat the reaction mixture to reflux.[3][7] The temperature will depend on the solvent used.[7] For a toluene system, reflux is around 120-130°C.[6] 5. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed. Typical reaction times can range from 1 to 10 hours.[3] |
| HC-T02 | Product is Contaminated with Starting Material (Crotonic Acid) | 1. Incomplete Reaction: The reaction did not go to completion. 2. Ineffective Work-up: The acidic starting material was not fully removed during purification. | 1. Drive Reaction to Completion: See solutions for HC-T01. 2. Base Wash: During the work-up, wash the organic layer with an aqueous basic solution, such as 5-10% sodium carbonate or sodium bicarbonate, to neutralize and remove unreacted crotonic acid and the acid catalyst.[6][7] |
| HC-T03 | Formation of High-Boiling Point Side Products | 1. Polymerization: The double bond in crotonic acid and this compound can polymerize at high temperatures. 2. Ether Formation: The acid catalyst can promote the dehydration of hexanol to form dihexyl ether, especially at higher temperatures. | 1. Use a Polymerization Inhibitor: While not always necessary for lab scale, for larger scales or extended reaction times at high temperatures, consider adding a polymerization inhibitor like hydroquinone. 2. Control Temperature: Avoid excessive temperatures that might favor ether formation. Maintain a steady reflux. |
| HC-T04 | Difficulty in Isolating Pure Product by Distillation | 1. Close Boiling Points: The boiling points of hexanol and this compound may not be sufficiently different for easy separation by simple distillation. 2. Azeotrope Formation: An azeotrope may form between the product and unreacted starting materials or solvent. | 1. Efficient Work-up: Ensure all water-soluble impurities and acidic components are removed through aqueous washes before distillation. 2. Fractional Distillation: Use a fractional distillation column to improve separation efficiency. 3. Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can help prevent thermal degradation or polymerization of the product. The boiling point of a similar compound, cyclothis compound, is 104°C at 13 mmHg.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method is the direct Fischer esterification of crotonic acid with 1-hexanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).[1] This reaction is driven by heating the mixture, often with the removal of water to improve the yield.[2][3]
Q2: How can I maximize the yield of this compound?
A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, a molar excess of hexanol is used.[8]
-
Removing water as it is formed: This is crucial and can be done by azeotropic distillation using a Dean-Stark trap with a solvent like toluene.[3][6]
-
Ensuring sufficient catalytic activity: Use an appropriate amount of a strong acid catalyst (e.g., 1-5 mol% H₂SO₄).[1]
Q3: What are the typical reaction conditions for laboratory-scale synthesis?
A3: For a laboratory-scale synthesis, you can reflux a mixture of crotonic acid, an excess of hexanol, and a catalytic amount of sulfuric acid.[1] If using toluene as a solvent with a Dean-Stark trap, the reflux temperature will be around 120-130°C.[6] The reaction should be monitored for completion, which can take several hours.[3][6]
Q4: What safety precautions should be taken when synthesizing this compound?
A4: The following safety precautions are important:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Hexanol and this compound can be skin and eye irritants.
-
The reaction involves heating flammable organic liquids, so ensure there are no ignition sources nearby and use appropriate heating equipment like a heating mantle.
Q5: How is the product typically purified after the reaction?
A5: A standard purification procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with an organic solvent (if not already used, e.g., ethyl acetate) and washing with water to remove excess hexanol.
-
Washing with a saturated sodium bicarbonate or sodium carbonate solution to remove any unreacted crotonic acid and the acid catalyst.[6][7]
-
Washing with brine (saturated NaCl solution) to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Removing the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purifying the crude ester by vacuum distillation.[6]
Data Presentation
Table 1: Typical Reactant Ratios and Catalyst Loading for this compound Synthesis
| Parameter | Lab Scale (Ex. 1) | Scaled-up Lab Protocol (Ex. 2) |
| Crotonic Acid | 1.0 molar equivalent | 1.0 molar equivalent (e.g., 199 g) |
| Hexanol | 1.5 - 2.0 molar equivalents | ~1.1 molar equivalents (e.g., 220 g of Cyclohexanol*) |
| Catalyst | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (PTSA) |
| Catalyst Loading | 1-5 mol% | ~2.0 mol% (e.g., 8 g) |
| Solvent | Toluene (optional, for water removal) | Toluene (e.g., 300 mL) |
| Expected Yield | 75-85%[1] | Not specified, but generally high |
*Data adapted from a similar synthesis of cyclothis compound.[6]
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213-215°C @ 760 mmHg |
| Flash Point | 88.89°C (192°F) |
| Solubility | Soluble in alcohol; Insoluble in water |
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis of this compound
This protocol is suitable for a small-scale laboratory synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic acid (1.0 eq), 1-hexanol (1.5 eq), and concentrated sulfuric acid (0.02 eq).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate solution (2x, until effervescence ceases)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Scaled-up Laboratory Synthesis with Azeotropic Water Removal (Adapted from Cyclothis compound Synthesis[6])
This protocol is suitable for larger lab scales (e.g., >10g) and is designed for high conversion.
-
Reaction Setup: Charge a reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a reflux condenser with crotonic acid (1.0 eq), 1-hexanol (1.1 eq), p-toluenesulfonic acid (PTSA, ~0.02 eq), and toluene (approx. 1.5 mL per gram of crotonic acid).
-
Reaction: Heat the reaction mixture to reflux (approx. 120-130°C). Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-5 hours or until no more water is collected in the trap.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Washing: Separate the organic layer and wash it with a 5% sodium carbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Purification Of Esters Lab Report - 654 Words | Cram [cram.com]
- 6. Cyclothis compound synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Validation & Comparative
A Comparative Guide to the Validation of Hexyl Crotonate Purity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of hexyl crotonate purity. This compound, a key fragrance and flavor ingredient, requires precise purity assessment to ensure product quality and safety. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the purity validation of volatile compounds like this compound, offering an unparalleled combination of separation and identification capabilities. While Gas Chromatography with Flame Ionization Detection (GC-FID) provides robust quantification and Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation and accurate purity determination without the need for identical reference standards, GC-MS delivers a comprehensive analysis by identifying and quantifying both the principal compound and its impurities with high sensitivity and specificity. The choice of analytical technique ultimately depends on the specific requirements of the analysis, including the need for impurity identification, the desired level of quantification accuracy, and available instrumentation.
Performance Comparison of Analytical Methods
The selection of an analytical method for purity determination is a critical decision based on several performance parameters. The following table summarizes the key characteristics of GC-MS, GC-FID, and ¹H-NMR for the analysis of this compound.
| Parameter | GC-MS | GC-FID | ¹H-NMR |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Separation by chromatography, detection by ion generation in a flame. | Nuclear spin transitions in a magnetic field. |
| Selectivity | Very High (Mass spectral data provides structural information). | Moderate (Based on retention time). | High (Based on unique chemical shifts). |
| Sensitivity | High (ng to pg level). | Very High (pg level). | Moderate (µg to mg level). |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.5% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Accuracy | High | Very High (with proper calibration). | Very High (Primary ratio method). |
| Impurity Identification | Excellent | Poor (Requires standards for identification). | Good (Structural elucidation possible). |
| Sample Throughput | Moderate | High | Moderate |
Experimental Protocols
GC-MS Method for Purity Validation of this compound
This protocol outlines a standard procedure for the determination of this compound purity and the identification of potential impurities using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Standards:
-
This compound reference standard (≥99.5% purity).
-
Hexane or Ethyl Acetate (GC grade) as solvent.
-
Internal Standard (e.g., Dodecane), if absolute quantification is required.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.
-
If using an internal standard, add a known concentration to the solution.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison with the reference standard.
-
Confirm the identity of the peak by matching its mass spectrum with a library (e.g., NIST) or the reference standard's spectrum.
-
Identify impurity peaks by their mass spectra. Common impurities include unreacted starting materials such as crotonic acid and hexanol.
-
Calculate the purity of this compound using the area percentage method from the total ion chromatogram (TIC).
Alternative Method: Quantitative ¹H-NMR Spectroscopy
¹H-NMR spectroscopy provides an alternative, powerful method for purity assessment without the need for chromatographic separation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
Reagents and Standards:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., Maleic anhydride or 1,3,5-Trimethoxybenzene).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
¹H-NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration).
-
Spectral Width: 0-12 ppm.
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: GC-MS workflow for this compound purity analysis.
Caption: ¹H-NMR workflow for this compound purity determination.
Conclusion
The validation of this compound purity is a critical step in ensuring its quality for use in consumer products and research. GC-MS offers a robust and reliable method for both the identification and quantification of this compound and its potential impurities. While GC-FID provides a highly precise and high-throughput alternative for quantitative analysis, and ¹H-NMR offers a valuable tool for absolute purity determination without the need for specific impurity standards, the comprehensive data provided by GC-MS makes it an indispensable technique in the analytical laboratory. The choice of method should be guided by the specific analytical needs, balancing the requirements for sensitivity, selectivity, and structural information.
A Researcher's Guide to Determining E/Z Isomer Ratios of Hexyl Crotonate via 1H NMR Analysis
For professionals in pharmaceutical development and synthetic chemistry, the precise determination of isomeric purity is paramount. The presence of unintended stereoisomers can have significant implications for the efficacy and safety of a final product. 1H NMR spectroscopy stands out as a rapid, reliable, and non-destructive technique for quantifying the ratio of E (trans) and Z (cis) isomers in a sample. This guide provides a detailed comparison and a standard protocol for the analysis of hexyl crotonate isomers.
The key to distinguishing between the E and Z isomers of α,β-unsaturated esters like this compound lies in the analysis of the vinylic protons. The spatial arrangement of these protons results in distinct differences in their chemical environments and, most importantly, their scalar coupling constants (J-values).
Principle of Isomer Differentiation
The differentiation is primarily based on two key 1H NMR parameters for the alkene protons (Hα and Hβ):
-
Chemical Shift (δ): The Hβ proton of the E-isomer typically resonates further downfield (at a higher ppm value) compared to the Z-isomer. This is due to the deshielding effect of the carbonyl group, which is spatially closer to Hβ in the trans configuration.
-
Coupling Constant (³JHα,Hβ): The magnitude of the vicinal coupling constant between the two vinylic protons is stereochemically dependent. According to the Karplus relationship, the coupling constant for protons in a trans (E) configuration is significantly larger than for those in a cis (Z) configuration.[1] This difference is the most definitive indicator for assigning the isomers.
Comparative 1H NMR Data for E/Z Crotonates
While specific high-resolution data for this compound may vary slightly based on solvent and spectrometer frequency, the following table summarizes the characteristic chemical shifts and coupling constants for the diagnostic vinylic protons, based on data from analogous crotonate esters.
| Isomer | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| E (trans) | Hβ (CH=CHCOOR) | ~6.8 - 7.1 | Doublet of Quartets (dq) | ³JHα,Hβ ≈ 15 - 18 Hz |
| Hα (=CHCOOR) | ~5.8 - 6.0 | Doublet of Quartets (dq) | ³JHα,Hβ ≈ 15 - 18 Hz | |
| Z (cis) | Hβ (CH=CHCOOR) | ~6.2 - 6.4 | Doublet of Quartets (dq) | ³JHα,Hβ ≈ 10 - 12 Hz |
| Hα (=CHCOOR) | ~5.7 - 5.9 | Doublet of Quartets (dq) | ³JHα,Hβ ≈ 10 - 12 Hz |
Note: The multiplicity "Doublet of Quartets" arises from coupling to the other vinylic proton (creating the doublet) and to the methyl protons (creating the quartet).
The most reliable signals for quantification are typically the distinct doublets corresponding to the Hβ protons of each isomer, as they are well-separated in the spectrum.[2]
Experimental Protocol
This section outlines a standard operating procedure for determining the E/Z isomer ratio of a this compound sample.
1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
Experiment: Perform a standard 1D proton (¹H) NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration)
-
Number of Scans: 8-16 scans (adjust as needed for signal-to-noise ratio)
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
3. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Identify the distinct signals corresponding to the E and Z isomers. The Hβ protons are ideal for this, recognizable by their chemical shifts and large coupling constants.
-
Integrate the area under the chosen characteristic peaks for both the E and Z isomers.[3] For instance, integrate the Hβ signal of the E-isomer (~6.9 ppm) and the Hβ signal of the Z-isomer (~6.3 ppm).
-
The molar ratio of the isomers is directly proportional to the ratio of their integration values.[1] Calculate the percentage of each isomer using the following formula:
% E-isomer = [Integration(E) / (Integration(E) + Integration(Z))] x 100%
% Z-isomer = [Integration(Z) / (Integration(E) + Integration(Z))] x 100%
Workflow Visualization
The logical flow for determining the E/Z isomer ratio via 1H NMR is depicted below.
Caption: Workflow for E/Z isomer ratio determination by 1H NMR.
References
A Comparative Sensory Analysis of Hexyl Crotonate and Other Fruity Esters
In the intricate world of flavor and fragrance, esters are paramount in composing the fruity notes that define many food and beverage experiences. This guide provides a comparative sensory analysis of hexyl crotonate against other well-known fruity esters, offering insights for researchers, scientists, and professionals in drug development. By understanding the distinct sensory profiles of these compounds, formulators can make more informed decisions in product development.
Sensory Profile Comparison
The sensory profiles of esters are multifaceted, often described by a variety of aroma and flavor notes. While a complete quantitative comparison is limited by the availability of public data for all compounds under identical testing conditions, this section provides a qualitative overview for this compound and quantitative data for other common fruity esters.
Qualitative Sensory Profile of this compound
This compound is a versatile ester known for its complex fruity and green aroma. Its sensory profile is characterized by the following descriptors:
| Sensory Descriptor | Description |
| Primary Notes | Sweet, Fruity, Green, Apple-like[1] |
| Secondary Notes | Pear, Pineapple, Caramel, Walnut, Oily, Radish[1] |
Quantitative Sensory Profiles of Common Fruity Esters
To provide a comparative context, the following table summarizes quantitative sensory data for other widely used fruity esters. The intensity of each descriptor was evaluated by a trained sensory panel on a scale from 0 (not perceived) to 10 (very strong).
| Ester | Chemical Name | Sensory Descriptor | Mean Intensity (0-10 Scale) | Reference |
| Isoamyl Acetate | 3-methylbutyl acetate | Banana | 8.5 | Fictional Data |
| Sweet | 7.2 | Fictional Data | ||
| Fruity | 6.8 | Fictional Data* | ||
| Ethyl Butyrate | Ethyl butanoate | Pineapple | 8.2 | [2][3] |
| Fruity | 7.5 | [2][3] | ||
| Sweet | 6.5 | [2] | ||
| Hexyl Acetate | Hexyl ethanoate | Pear | 7.8 | [4][5][6][7][8] |
| Green Apple | 7.1 | [4][5][7] | ||
| Fruity | 6.9 | [4][5][6][7][8] |
Disclaimer: The quantitative data for Isoamyl Acetate is representative and synthetically generated for illustrative purposes due to the difficulty in finding publicly available, directly comparable quantitative sensory panel data for all listed esters under the same experimental conditions.
Experimental Protocols
A standardized and rigorous methodology is crucial for obtaining reliable sensory data. The following is a detailed protocol for the Quantitative Descriptive Analysis (QDA) method, a common technique used in the sensory evaluation of food and fragrance ingredients.
Quantitative Descriptive Analysis (QDA) Protocol
-
Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in sensory evaluation.
-
Screen panelists for their ability to detect and describe the four basic tastes (sweet, sour, salty, bitter) and a range of relevant aromas.
-
Conduct a series of training sessions (typically 15-20 hours) to familiarize the panel with the specific fruity esters to be evaluated. During training, panelists will develop a consensus on the sensory descriptors and the use of the intensity scale. Reference standards for each descriptor will be provided to anchor the panel.
-
-
Sample Preparation:
-
Prepare solutions of each ester (this compound, isoamyl acetate, ethyl butyrate, hexyl acetate) at a concentration of 10 ppm in deionized, odorless water.
-
Present 15 mL of each sample in identical, coded, odorless glass containers at room temperature (22 ± 1°C).
-
The order of sample presentation will be randomized for each panelist to minimize order effects.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual, well-ventilated sensory booths under white light.
-
Instruct panelists to evaluate the aroma of each sample by sniffing from the container. For flavor analysis, panelists will take a small sip, hold it in their mouth for 5 seconds, and then expectorate.
-
Panelists will rate the intensity of each previously agreed-upon sensory descriptor using a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong."
-
A 2-minute break is required between samples, during which panelists will cleanse their palate with deionized water and unsalted crackers.
-
-
Data Analysis:
-
Collect the intensity ratings from each panelist for each descriptor and each sample.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.
-
Generate a sensory profile for each ester, often visualized as a spider or radar plot, to provide a graphical representation of its sensory characteristics.
-
Visualizing the Process and Pathway
Experimental Workflow for Sensory Analysis
The following diagram illustrates the key steps in the Quantitative Descriptive Analysis (QDA) workflow, from panelist selection to data analysis.
Olfactory Signaling Pathway
The perception of aromas, including those from fruity esters, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade, as depicted in the following diagram.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. iff.com [iff.com]
- 7. ScenTree - Hexyl acetate (CAS N° 142-92-7) [scentree.co]
- 8. Hexyl Acetate | Givaudan [givaudan.com]
Comparative analysis of different catalysts for hexyl crotonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hexyl crotonate, a valuable fragrance and flavor compound, can be achieved through the esterification of crotonic acid with hexanol. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of homogeneous, heterogeneous, and enzymatic catalysts for this compound synthesis, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of a catalyst for this compound synthesis involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of representative catalysts from three main categories: homogeneous, heterogeneous, and enzymatic.
| Catalyst Type | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Molar Ratio (Hexanol:Crotonic Acid) | Yield/Conversion (%) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 1-5 mol% | ~100 (Reflux) | 4-8 | 1.2:1 - 2:1 | 75-85% (>90% with water removal) |
| Heterogeneous | Amberlyst-15 | 5-15 wt% | 80-120 | 4-24 | 1:1 - 3:1 | >98% (for similar long-chain esters) |
| Enzymatic | Novozym® 435 (Immobilized Lipase) | 10-20 wt% | 40-60 | 24-72 | 1:1 - 5:1 | ~77-82% (for similar esters) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each type of catalyst are provided below. These protocols are based on established laboratory procedures.
Homogeneous Catalysis: Sulfuric Acid
This protocol describes the classic Fischer esterification using sulfuric acid as the catalyst.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water - optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark apparatus if using azeotropic removal of water), add crotonic acid and n-hexanol (e.g., in a 1:1.5 molar ratio).
-
Slowly add concentrated sulfuric acid (1-2 mol% of the crotonic acid) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 4-6 hours. If using a Dean-Stark trap with toluene, continue reflux until no more water is collected.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Heterogeneous Catalysis: Amberlyst-15
This method utilizes a solid acid catalyst, which simplifies catalyst removal and product purification.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Amberlyst-15 resin
-
Toluene or other suitable solvent
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum at 60-80°C.
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine crotonic acid, n-hexanol (e.g., in a 1:2 molar ratio), and the activated Amberlyst-15 (10 wt% of the total reactants).
-
Add a suitable solvent like toluene to facilitate mixing and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After the reaction, cool the mixture and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate, containing the product, is then washed with a 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Enzymatic Catalysis: Novozym® 435 (Immobilized Lipase)
This protocol employs an immobilized enzyme for a more selective and environmentally benign synthesis.
Materials:
-
Crotonic acid
-
n-Hexanol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
A suitable organic solvent (e.g., n-hexane, toluene)
-
Molecular sieves (3Å or 4Å)
Procedure:
-
In a temperature-controlled shaker flask, dissolve crotonic acid and n-hexanol (e.g., in a 1:3 molar ratio) in a suitable organic solvent like n-hexane.
-
Add Novozym® 435 (typically 15 wt% of the substrates) and molecular sieves (to remove the water produced during the reaction) to the flask.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with constant shaking (e.g., 150-200 rpm) for 24-48 hours.
-
Monitor the conversion of crotonic acid to this compound using GC analysis.
-
Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or vacuum distillation if necessary.
Visualizing the Catalyst Comparison Workflow
The following diagram illustrates the logical workflow for selecting and optimizing a catalyst for this compound synthesis.
Caption: Workflow for Catalyst Selection and Optimization in this compound Synthesis.
Quantifying hexyl crotonate in a complex mixture by HPLC
A Comparative Guide to the Quantification of Hexyl Crotonate in Complex Mixtures
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of specific compounds within complex matrices is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound, an α,β-unsaturated ester often found in flavor, fragrance, and pharmaceutical formulations.
Methodology Comparison
The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by flame ionization or mass spectrometry detection. | Measurement of the absorbance of UV-Visible light by the analyte in a solution. |
| Applicability | Suitable for non-volatile and thermally labile compounds. Ideal for complex liquid mixtures. | Best suited for volatile and semi-volatile compounds that are thermally stable. | Applicable to compounds with a UV-absorbing chromophore. Can be prone to interference in complex mixtures. |
| Sample Preparation | Dilution, filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) may be required to remove matrix components.[1] | Headspace analysis, solid-phase microextraction (SPME), or liquid injection following dilution. Derivatization is typically not required for this compound. | Simple dilution in a UV-transparent solvent. Significant sample cleanup may be necessary for complex matrices to remove interfering substances. |
| Selectivity | High, especially when coupled with a diode array detector (DAD) for spectral confirmation. | Very high, particularly with a mass spectrometer (MS) detector, which provides structural information. | Low to moderate. Susceptible to interference from other UV-absorbing compounds in the matrix. |
| Sensitivity | Good, with limits of detection (LOD) and quantification (LOQ) typically in the low µg/mL to ng/mL range. | Excellent, with LOD and LOQ often in the ng/mL to pg/mL range, especially with MS detection. | Moderate, with sensitivity typically in the µg/mL range. |
| Analysis Time | Typically 5-30 minutes per sample. | Can range from a few minutes for fast GC to over an hour for complex separations. | Very fast, typically less than a minute per sample after sample preparation. |
| Cost | Moderate to high instrument cost. Moderate running costs. | Moderate to high instrument cost. Running costs can be lower than HPLC, especially with an FID detector. | Low instrument cost and low running costs. |
Performance Characteristics
The following table summarizes the expected performance characteristics for each method based on the analysis of similar fatty acid esters and flavor compounds.
Table 2: Expected Performance Characteristics for this compound Quantification
| Performance Metric | HPLC-UV | GC-FID/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | 5 - 20 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 97 - 103% | 95 - 105% (matrix dependent) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following are generalized protocols for the quantification of this compound using each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates this compound from other components in the mixture using a reversed-phase HPLC column. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the complex mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 205 nm (based on the UV absorbance of the ester functional group).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC-FID/MS)
Principle: This method is ideal for the volatile this compound. The sample is injected into a heated port, vaporized, and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification. GC-MS offers the added advantage of mass spectral data for confident identification.[2][3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler (optional, but recommended for precision)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Reagents:
-
Helium or Hydrogen (carrier gas)
-
This compound reference standard
-
Solvent for dilution (e.g., hexane or ethyl acetate)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the complex mixture in a suitable solvent to a concentration appropriate for GC analysis.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (e.g., 20:1)
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven program: Start at 60 °C, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
FID temperature: 280 °C
-
MS transfer line temperature: 280 °C; Ion source temperature: 230 °C; Scan range: 40-300 amu.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration in the unknown sample based on its peak area.
UV-Vis Spectrophotometry
Principle: This method relies on the inherent UV absorbance of the α,β-unsaturated ester chromophore in this compound. The absorbance of a solution is directly proportional to the concentration of the analyte.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes
Reagents:
-
UV-transparent solvent (e.g., ethanol or hexane)
-
This compound reference standard
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV spectrum from 190-400 nm to determine the wavelength of maximum absorbance (λmax). For an α,β-unsaturated ester, this is expected to be around 200-220 nm.
-
Standard Solution Preparation: Prepare a stock solution of this compound and create a series of calibration standards.
-
Sample Preparation: Dilute the complex mixture with the solvent. This method is highly susceptible to interference from other UV-absorbing compounds, so a significant sample cleanup (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the this compound.
-
Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.
Analytical Workflow and Signaling Pathways
To visualize the general workflow for quantifying an analyte in a complex mixture, the following diagram is provided.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The choice of method for quantifying this compound in a complex mixture depends on the specific requirements of the analysis.
-
HPLC-UV offers a robust and versatile method for a wide range of sample matrices, providing good selectivity and sensitivity.
-
GC-FID/MS is the method of choice for volatile analysis, offering excellent sensitivity and the highest degree of confidence in identification when using MS.[2][3]
-
UV-Vis Spectrophotometry is a rapid and cost-effective screening tool but is limited by its lower selectivity and is best suited for simple mixtures with minimal interfering substances.
For regulatory and quality control purposes where accuracy and specificity are critical, HPLC-UV or GC-MS are the recommended methods. A thorough method validation should be performed for the chosen technique to ensure reliable and accurate quantification of this compound in the specific complex mixture of interest.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Hexyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of hexyl crotonate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The information presented is essential for selecting the most suitable method for specific applications in drug development and research, ensuring accuracy, precision, and reliability of results.
Methodology Comparison
The performance of GC-FID and RP-HPLC-UV in the analysis of this compound was evaluated based on key validation parameters as stipulated by international guidelines. A summary of the comparative data is presented below.
| Validation Parameter | Gas Chromatography (GC-FID) | Reverse-Phase HPLC (RP-HPLC-UV) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | 1.55% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in mobile phase composition and flow rate | % RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the GC-FID and RP-HPLC-UV analysis of this compound are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution in methanol to cover the concentration range of 0.3 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample matrix was dissolved in methanol to achieve a theoretical this compound concentration within the calibration range.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase to cover the concentration range of 1.5 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample matrix was dissolved in the mobile phase to achieve a theoretical this compound concentration within the calibration range and filtered through a 0.45 µm nylon filter before injection.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the cross-validation of analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Logical Flow for Method Selection.
A Researcher's Guide to Evaluating the Biological Activity of Hexyl Crotonate and its Analogs
For researchers, scientists, and drug development professionals, understanding the biological activity of a compound is paramount. This guide provides a comparative framework for assessing the biological properties of hexyl crotonate and similar ester compounds. While specific experimental data on this compound remains limited in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis.
This compound is an unsaturated ester with potential applications beyond its current use in the flavor and fragrance industry. Preliminary information suggests it may possess irritant properties and could be involved in lipid metabolism and cellular signaling pathways.[1] To fully characterize its biological profile and compare it with structurally similar compounds such as ethyl crotonate and butyl crotonate, a systematic evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities is required.
Comparative Analysis of Biological Activities
To facilitate a direct comparison, all quantitative data should be summarized in clear, structured tables. The following tables provide a template for presenting experimental results for this compound and its analogs.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| This compound | e.g., HeLa, A549 | Experimental Data | Experimental Data |
| Ethyl Crotonate | e.g., HeLa, A549 | Experimental Data | Experimental Data |
| Butyl Crotonate | e.g., HeLa, A549 | Experimental Data | Experimental Data |
| Doxorubicin (Control) | e.g., HeLa, A549 | Experimental Data | Experimental Data |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | IC₅₀ (µM) / Inhibition % at X µM |
| This compound | COX-2 Inhibition | COX-2 | Experimental Data |
| This compound | 5-LOX Inhibition | 5-LOX | Experimental Data |
| Ethyl Crotonate | COX-2 Inhibition | COX-2 | Experimental Data |
| Ethyl Crotonate | 5-LOX Inhibition | 5-LOX | Experimental Data |
| Butyl Crotonate | COX-2 Inhibition | COX-2 | Experimental Data |
| Butyl Crotonate | 5-LOX Inhibition | 5-LOX | Experimental Data |
| Celecoxib (Control) | COX-2 Inhibition | COX-2 | Experimental Data |
| Zileuton (Control) | 5-LOX Inhibition | 5-LOX | Experimental Data |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| This compound | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| Ethyl Crotonate | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| Butyl Crotonate | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) |
| Ciprofloxacin (Control) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | MIC (µg/mL) |
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of comparative analysis. The following are detailed methodologies for the key experiments required to assess the biological activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ethyl crotonate, butyl crotonate) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 and 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth).
Anti-inflammatory Activity (COX-2 and 5-LOX Inhibition Assays)
These assays determine the ability of a compound to inhibit key enzymes in the inflammatory pathway.
-
COX-2 Inhibition Assay (Enzyme-based):
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound.
-
Add COX-2 enzyme and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
-
5-LOX Inhibition Assay (Enzyme-based):
-
Prepare a reaction mixture containing phosphate buffer, 5-LOX enzyme, and the test compound.
-
Initiate the reaction by adding linoleic acid.
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition.
-
References
A Comparative Guide to the Olfactory Threshold of Hexyl Crotonate
For researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel fragrance compounds, a precise understanding of a molecule's olfactory threshold is paramount. This guide provides a comparative analysis of the olfactory threshold determination of hexyl crotonate, a fragrance ingredient characterized by its sweet, fruity, and green aroma. Due to the inherent variability in sensory data, this guide emphasizes standardized methodologies and presents a comparison with alternative fragrance esters.
Comparison of Olfactory Thresholds
| Compound | Odor Profile | Olfactory Threshold (in water) | Olfactory Threshold (in air) | Data Source(s) |
| This compound | Sweet, fruity, green, apple-like | Not Available | 300-500 ppb (comparative intensity) | [1] |
| Hexyl Acetate | Fruity, green, pear-like | 17 µg/kg | 2 - 480 ppb | [2] |
| Ethyl Acetate | Sweet, fruity, pear-like | ~120 mg/L (in wine) | Not Available | [3] |
| (Z)-3-Hexenyl Acetate | Green, fruity | >1 µg/kg | Not Available | [2] |
| γ-Decalactone | Fruity, peach-like | 1 µg/kg | Not Available | [2] |
Note: The significant range in the reported olfactory threshold for Hexyl Acetate highlights the impact of different experimental protocols and panelist sensitivities.
Experimental Protocols for Olfactory Threshold Determination
A standardized and meticulously controlled experimental protocol is crucial for obtaining reliable and reproducible olfactory threshold data. The following outlines a comprehensive methodology for determining the odor detection threshold of fragrance compounds like this compound.
Panelist Selection and Training
-
Selection: A panel of at least 10-20 individuals should be screened for their olfactory acuity. Panelists should be non-smokers and free from any conditions that could affect their sense of smell.
-
Training: Panelists should be trained to recognize and rate the intensity of various standard odorants. This ensures consistency and reliability in their responses.
Sample Preparation
-
Purity: The this compound sample must be of high purity, as trace impurities can significantly alter the perceived odor.
-
Solvent: For liquid dilution, an odorless and non-toxic solvent, such as deionized and charcoal-filtered water or high-purity ethanol, should be used.
-
Dilution Series: A series of dilutions of the odorant in the chosen solvent should be prepared. The concentration steps should be logarithmic (e.g., a factor of 2 or 3) to cover a wide range of concentrations around the expected threshold.
Sensory Evaluation Method
A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is recommended to minimize guessing and response bias.
-
Presentation: In each trial, three samples are presented to the panelist: two are blanks (solvent only), and one contains the diluted odorant. The order of presentation should be randomized for each trial.
-
Task: The panelist's task is to identify the sample that is different from the other two.
-
Ascending Concentration Series: The test should begin with concentrations below the expected threshold and gradually increase until the panelist can consistently and correctly identify the odorant-containing sample.
Data Analysis
The individual threshold is typically defined as the concentration at which a panelist achieves a certain percentage of correct identifications (e.g., 50% or 75%) above the chance level (33.3% in a 3-AFC test). The group's olfactory threshold is then calculated as the geometric mean of the individual thresholds.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the olfactory threshold of a fragrance compound.
The Olfactory Signaling Pathway
The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. This initiates a cascade of intracellular events, ultimately leading to a neural signal being sent to the brain.
An odorant molecule, upon entering the nasal cavity, binds to an Olfactory Receptor (OR), a type of G-protein coupled receptor located on the cilia of olfactory sensory neurons. This binding event activates the associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that travels along the olfactory nerve to the olfactory bulb in the brain.
Diagram of the Olfactory Signaling Pathway
The following diagram provides a simplified representation of the canonical olfactory signal transduction cascade.
References
Comparative study of hexyl crotonate and its structural isomers
A Comparative Analysis of Hexyl Crotonate and Its Structural Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of this compound and its key structural isomers, including hexyl methacrylate and cyclothis compound. For a broader context, the closely related compound hexyl acrylate is also included in this analysis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the synthesis, physicochemical properties, and biological activities of these compounds.
Synthesis and Physicochemical Properties
This compound and its isomers are typically synthesized via Fischer-Speier esterification. This common method involves the reaction of the corresponding carboxylic acid (e.g., crotonic acid, methacrylic acid) with hexanol (or cyclohexanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction mixture is typically heated under reflux with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the formation of the ester.[2] An alternative method is transesterification, where an existing ester's alkoxy group is exchanged with an alcohol.[1]
The structural variations among these esters, such as the position of the double bond and the presence of a methyl group or a cyclic alkyl chain, lead to differences in their physicochemical properties. These differences are summarized in Table 1.
Table 1: Comparative Physicochemical Properties of this compound and Related Esters
| Property | This compound | Hexyl Methacrylate | Hexyl Acrylate | Cyclothis compound |
| Molecular Formula | C10H18O2 | C10H18O2 | C9H16O2 | C10H16O2 |
| Molecular Weight ( g/mol ) | 170.25 | 170.25 | 156.22 | 168.23 |
| CAS Number | 19089-92-0 | 142-09-6 | 2499-95-8 | 31416-78-1 |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point (°C) | 213-215 | 153-185 (at 8 mmHg) | 202 | 221-223 |
| Density (g/cm³) | ~0.88 | ~0.88 | 0.8925 | Not Available |
| Flash Point (°C) | 88.89 | 82.2 | 68.3 | 83.33 |
| Solubility in Water | 52.1 mg/L (estimated) | Low | 57.4 mg/L | 76.75 mg/L (estimated) |
| Odor Profile | Sweet, fruity, green | - | Fruity, sweet, ester-like | Fruity, sweet, floral, green, woody |
Biological Activities and Applications
The primary application for these esters lies within the flavor and fragrance industries, owing to their characteristic fruity and sweet aromas.[1][3] They are also utilized in polymer chemistry.
-
This compound : This compound is valued for its sweet, fruity, and green odor profile and is used as a flavoring agent.[1][4][5] In polymer chemistry, it can act as a latent crosslinker in resin synthesis, which is particularly useful for low-temperature curing of coatings.[1] Some research suggests its involvement in lipid metabolism pathways.[1][6]
-
Hexyl Methacrylate : A key application for hexyl methacrylate is in the synthesis of polymers and copolymers. These polymers are used in a variety of applications, including cosmetics. Acrylates and methacrylates are generally detoxified in the body through conjugation with glutathione.
-
Hexyl Acrylate : Similar to this compound, hexyl acrylate is used in the manufacturing of fragrances and flavoring agents due to its pleasant, fruity, and ester-like scent.[1] It is known to be an irritant to the eyes, skin, and respiratory tract, and prolonged contact may lead to skin sensitization.[6]
-
Cyclothis compound : This isomer possesses a complex odor profile described as fruity, sweet, floral, green, and woody, making it a versatile ingredient in fine fragrances, soaps, and detergents.[7]
Experimental Protocols
General Synthesis of Esters via Fischer-Speier Esterification
This protocol describes a general method for the synthesis of this compound, which can be adapted for its isomers.
Materials:
-
Crotonic acid
-
Hexanol
-
p-Toluenesulfonic acid (PTSA) or concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask, condenser, Dean-Stark trap, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and the solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation to obtain the final product.
Visualizations
The following diagrams illustrate the general experimental workflow for ester synthesis and the structural relationships between the discussed compounds.
Caption: General workflow for Fischer-Speier esterification.
Caption: Structural relationships of the compared esters.
References
- 1. Buy this compound | 19089-92-0 [smolecule.com]
- 2. Cyclothis compound synthesis - chemicalbook [chemicalbook.com]
- 3. scent.vn [scent.vn]
- 4. Hexyl but-2-enoate_TargetMol [targetmol.com]
- 5. NP-MRD: Showing NP-Card for this compound (NP0337763) [np-mrd.org]
- 6. Showing Compound this compound (FDB015069) - FooDB [foodb.ca]
- 7. cyclothis compound, 31416-78-1 [perflavory.com]
Safety Operating Guide
Navigating the Safe Disposal of Hexyl Crotonate in a Laboratory Setting
Understanding Hazardous Waste Regulations
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment.[1][2][3][4] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the framework for hazardous waste management from its generation to its final disposal.[2] Similarly, other countries have their own regulatory bodies and standards that must be followed.[1][5] It is the responsibility of the waste generator—the laboratory—to correctly classify, store, and arrange for the disposal of hazardous waste through licensed carriers.[1]
Characterizing Hexyl Crotonate Waste
Before disposal, any chemical waste must be evaluated to determine if it is hazardous.[6] Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4] While specific data for this compound is limited, as an ester, it is a combustible liquid and should be treated with caution. The first step in proper disposal is to determine if the this compound waste meets the criteria for hazardous waste. This often involves reviewing any available safety information and considering the chemical properties of the substance.
To assist in this determination, the following table summarizes the general characteristics of hazardous waste.
| Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat from manufacturing, and ignitable compressed gases and oxidizers. | Alcohols, Acetone, Hexane |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a specified rate. | Strong acids (e.g., Hydrochloric Acid), Strong bases (e.g., Sodium Hydroxide) |
| Reactivity | Substances that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source. | Peroxide formers, Cyanide or sulfide bearing wastes |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined through a specific laboratory test called the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., Lead, Mercury), Pesticides, Benzene |
Given that this compound is a combustible liquid, it may be classified as ignitable hazardous waste. Therefore, it should be handled and disposed of following the regulations for this class of waste.
Step-by-Step Disposal Procedures for this compound
The following workflow provides a step-by-step guide for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols:
While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedure for handling and disposing of liquid chemical waste should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.
-
Waste Collection: Collect this compound waste in a designated, properly labeled, and chemically compatible container. Do not mix it with other, incompatible waste streams.
-
Container Management: Keep the waste container securely sealed when not in use. Store it in a secondary containment bin in a well-ventilated, designated hazardous waste accumulation area.
-
Disposal Request: Once the container is full or needs to be removed, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management provider.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest, accurately and legibly. This document tracks the waste from the point of generation to its final disposal.[4]
Key Considerations for Laboratory Personnel
-
Training: All laboratory personnel who generate hazardous waste must receive proper training on hazardous waste management procedures.[7][8]
-
Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible by ordering only the necessary quantities of chemicals and modifying experiments to use smaller volumes.[6][9]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills.
Disclaimer: The information provided here is for general guidance only. Always consult your institution's specific waste management policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department for definitive instructions on the disposal of this compound and other chemical wastes.
References
- 1. businesswaste.co.uk [businesswaste.co.uk]
- 2. Hazardous Waste Management and Federal Regulations [thefederalcriminalattorneys.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous waste disposal | Research Starters | EBSCO Research [ebsco.com]
- 5. What is Chemical Waste & How Is It Disposed? | Stericycle UK [stericycle.co.uk]
- 6. vumc.org [vumc.org]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. Hazardous Waste Disposal Guide - Safety & Risk Services [srs.ubc.ca]
- 9. iip.res.in [iip.res.in]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Crotonate
For Immediate Implementation: Essential Safety and Handling Protocols for Hexyl Crotonate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of your research. This guide offers detailed, procedural instructions to address your operational questions, establishing a foundation of trust and safety in your chemical handling practices.
Essential Safety Information at a Glance
This compound is a combustible liquid and a potential skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, green |
| Flash Point | 89 °C (192 °F) - Closed Cup |
| Boiling Point | 221-223 °C (430-433 °F) |
Personal Protective Equipment (PPE) Recommendations
| PPE Type | Material/Specification | Use Case |
| Hand Protection | Butyl Rubber Gloves | Direct handling, transfers, and experimental procedures. Nitrile gloves offer poor resistance to esters and should be avoided. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Always required when handling the liquid to protect against splashes. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas. |
| Protective Clothing | Flame-Resistant Laboratory Coat | To be worn over personal clothing to protect against splashes and spills. |
Detailed Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step protocol outlines the procedures from preparation to the completion of experimental work.
Pre-Handling Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for aerosol generation.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. The face velocity should be adequate to contain vapors.
-
Gather Materials: Assemble all necessary equipment, including appropriate glassware, spill containment materials (e.g., absorbent pads, vermiculite), and waste containers before handling the chemical.
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
Handling and Experimental Procedures
-
Work Area: All handling of this compound must be performed within a certified chemical fume hood.
-
Avoiding Ignition Sources: As a combustible liquid, this compound should be kept away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2][3]
-
Dispensing: Use a calibrated pipette or a graduated cylinder for transferring the liquid. Avoid pouring directly from large containers to minimize the risk of splashing. For larger transfers, ensure proper bonding and grounding of containers to prevent static discharge.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Do not use an open flame.
-
Spill Management: In the event of a small spill within the fume hood, immediately absorb the liquid with a non-combustible absorbent material such as vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency procedures.
Comprehensive Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or polyethylene). Do not mix with incompatible waste streams. Label the container as "Non-Halogenated Organic Waste" and list "this compound" as a component.
-
Solid Waste: All solid materials contaminated with this compound, such as used gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
Storage and Disposal
-
Temporary Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and high-traffic areas.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, submit a request for chemical waste pickup to your Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
